2-Acetyl-4,5-dimethylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBBXAHMYZUTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373323 | |
| Record name | 2-Acetyl-4,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7531-76-2 | |
| Record name | 2-Acetyl-4,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7531-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethyl-5-acetylthiazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and potential biological activities of 2,4-dimethyl-5-acetylthiazole (also known as 5-acetyl-2,4-dimethylthiazole). This thiazole derivative is a significant compound, recognized for its distinct nutty and roasted aroma, which has led to its application as a flavoring agent in the food industry. Beyond its sensory attributes, recent studies have indicated its potential as an antiproliferative and antibacterial agent, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates key data, outlines a proposed synthetic methodology, and explores its potential mechanisms of action to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
2,4-Dimethyl-5-acetylthiazole is a colorless to pale yellow liquid with a characteristic nutty and meaty odor.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NOS | [1][2] |
| Molecular Weight | 155.22 g/mol | [1][2] |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [3] |
| CAS Number | 38205-60-6 | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Slightly sulfurous, meaty, nutty | [1] |
| Boiling Point | 228-230 °C at 760 mmHg | [1] |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.543 | |
| Flash Point | 104 °C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |
Chemical Structure
The chemical structure of 2,4-dimethyl-5-acetylthiazole consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.
| Identifier | String |
| SMILES | CC1=C(C(=O)C)SC(C)=N1 |
| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 |
Experimental Protocols
Proposed Synthesis: Hantzsch Thiazole Synthesis
Reaction Scheme:
Materials:
-
3-Pentanone
-
Bromine
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Synthesis of 3-Bromo-2,4-pentanedione (α-haloketone): In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-pentanedione (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath. Slowly add bromine (1.0 eq) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction. The reaction mixture is then carefully poured into ice-cold water, and the product is extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromo-2,4-pentanedione.
-
Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-bromo-2,4-pentanedione (1.0 eq) in absolute ethanol. To this solution, add thioacetamide (1.1 eq). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure to obtain the crude 2,4-dimethyl-5-acetylthiazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to afford the pure 2,4-dimethyl-5-acetylthiazole.
Analytical Methods
The characterization of the synthesized 2,4-dimethyl-5-acetylthiazole can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer (e.g., 300 or 500 MHz) using CDCl₃ as the solvent to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum can be obtained to identify the characteristic functional groups, such as the C=O stretch of the acetyl group and the C=N and C-S stretches of the thiazole ring.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using a mass spectrometer, typically with electron ionization (EI).
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of 2,4-dimethyl-5-acetylthiazole as a biologically active molecule, particularly in the areas of cancer and infectious diseases.
Antiproliferative Activity
Molecular docking studies have suggested that 2,4-dimethyl-5-acetylthiazole may exhibit antiproliferative activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 by 2,4-dimethyl-5-acetylthiazole could disrupt these processes, thereby impeding tumor angiogenesis.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 2,4-dimethyl-5-acetylthiazole.
Antibacterial Activity
The same molecular docking studies have also suggested that 2,4-dimethyl-5-acetylthiazole could act as an antibacterial agent by inhibiting β-ketoacyl-acyl carrier protein synthase III (KAS III). KAS III is a crucial enzyme in the fatty acid synthesis (FAS) pathway of bacteria. The FAS pathway is essential for building bacterial cell membranes, making it an attractive target for novel antibiotics.
KAS III catalyzes the initial condensation step in fatty acid synthesis, the Claisen condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP. By inhibiting this enzyme, 2,4-dimethyl-5-acetylthiazole could disrupt the production of fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.
Caption: Proposed inhibition of the KAS III enzyme in bacterial fatty acid synthesis.
Safety and Handling
2,4-Dimethyl-5-acetylthiazole is classified as a combustible liquid and requires appropriate handling and storage procedures. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dimethyl-5-acetylthiazole is a multifaceted compound with established applications in the flavor industry and emerging potential in the pharmaceutical sector. Its well-defined chemical and physical properties, coupled with its intriguing biological activities, make it a compelling subject for further research. The proposed mechanisms of action, through the inhibition of VEGFR-2 and KAS III, offer exciting avenues for the development of novel anticancer and antibacterial therapies. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising thiazole derivative.
References
- 1. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]
- 2. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of 2-Acetyl-4,5-dimethylthiazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4,5-dimethylthiazole, a heterocyclic compound of interest in various chemical sectors. The synthesis is approached from basic precursors, detailing the necessary experimental protocols and quantitative data for each step. The primary synthetic route described is the Hantzsch thiazole synthesis, a classic and effective method for the formation of thiazole rings.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the preparation of two key precursors, thioacetamide and 3-chloro-2,4-pentanedione, followed by their condensation to form the final thiazole ring structure.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Thioacetamide from Acetamide
Thioacetamide is a crucial precursor, providing the sulfur and nitrogen atoms for the thiazole ring. It can be synthesized from acetamide via a thionation reaction using phosphorus pentasulfide.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add finely powdered acetamide and phosphorus pentasulfide in a molar ratio of approximately 4:1. The reaction can be carried out in a suitable inert solvent such as dry benzene or toluene.
-
Reaction Conditions: The mixture is gently heated to initiate the reaction. Once the reaction begins, it is typically exothermic. The reaction is then refluxed for a period of 1-2 hours to ensure completion.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water. The thioacetamide can be extracted with an organic solvent like ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude thioacetamide can be purified by recrystallization from a suitable solvent such as benzene or ethanol.
| Parameter | Value | Reference |
| Reactants | Acetamide, Phosphorus Pentasulfide | [1] |
| Molar Ratio | ~4:1 (Acetamide:P4S10) | [1] |
| Solvent | Dry Benzene or Toluene | General Practice |
| Reaction Time | 1-2 hours (reflux) | General Practice |
| Typical Yield | 80-90% | Estimated |
Synthesis of 3-Chloro-2,4-pentanedione from Acetylacetone
The α-haloketone component, 3-chloro-2,4-pentanedione, is synthesized by the monochlorination of acetylacetone. Sulfuryl chloride is an effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, place acetylacetone in a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an outlet for gas evolution (connected to a trap).
-
Reagents: Cool the acetylacetone in an ice bath. Slowly add a stoichiometric amount of sulfuryl chloride dropwise from the dropping funnel with continuous stirring. The reaction is typically performed in an inert solvent like dichloromethane.
-
Reaction Conditions: Maintain the temperature below 10 °C during the addition of sulfuryl chloride. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: The reaction mixture is carefully washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and sulfuryl chloride. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 3-chloro-2,4-pentanedione can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Acetylacetone, Sulfuryl Chloride | General Procedure |
| Molar Ratio | 1:1 | Stoichiometric |
| Solvent | Dichloromethane | General Practice |
| Temperature | 0-10 °C (addition), then RT | General Practice |
| Reaction Time | 2-3 hours | Estimated |
| Typical Yield | 70-80% | Estimated |
Hantzsch Thiazole Synthesis of this compound
The final step involves the cyclization of thioacetamide and 3-chloro-2,4-pentanedione to form the desired thiazole ring.[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: Combine equimolar amounts of thioacetamide and 3-chloro-2,4-pentanedione in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent: A polar solvent such as ethanol or methanol is typically used for this reaction.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
| Parameter | Value | Reference |
| Reactants | Thioacetamide, 3-Chloro-2,4-pentanedione | [2][3] |
| Molar Ratio | 1:1 | [2] |
| Solvent | Ethanol or Methanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-6 hours | Estimated |
| Typical Yield | High | [6] |
Logical Relationship of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone.
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.
Biological Activity and Applications
While many thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, this compound is primarily recognized for its sensory characteristics.[7][8] It is a significant contributor to the flavor and aroma of various foods, imparting nutty, roasted, and popcorn-like notes.[7][8] Consequently, it finds extensive application in the flavor and fragrance industry.
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways within the context of drug development. Its primary role appears to be as a flavor compound rather than a bioactive agent with a defined pharmacological target.
Conclusion
The synthesis of this compound from basic precursors is a well-established process rooted in the principles of the Hantzsch thiazole synthesis. This guide provides a detailed framework for its preparation, from the synthesis of the necessary precursors to the final cyclization reaction. The methodologies presented are robust and can be adapted for various research and development applications, particularly in the fields of flavor chemistry and synthetic organic chemistry. Further investigation into the potential biological activities of this compound could open new avenues for its application.
References
- 1. Thioacetamide - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
Natural occurrence of 2-Acetyl-4,5-dimethylthiazole in food
An In-Depth Technical Guide on the Natural Occurrence of 2-Acetylthiazole and Related Compounds in Food
Introduction
This technical guide addresses the natural occurrence of acetylated and methylated thiazoles in food, with a primary focus on the significant flavor compound 2-acetylthiazole. While the initial query specified 2-Acetyl-4,5-dimethylthiazole, a thorough review of scientific literature indicates a lack of substantial data on the natural occurrence of this specific compound in food products. In contrast, 2-acetylthiazole is a well-documented and crucial aroma constituent in a wide array of thermally processed foods, contributing desirable nutty, cereal-like, and popcorn-like notes.[1][2] This guide will provide a comprehensive overview of the formation, quantification, and significance of 2-acetylthiazole, and will also touch upon other relevant thiazole derivatives.
Natural Occurrence and Quantitative Data
Table 1: Quantitative Occurrence of 2-Acetyl-2-Thiazoline in Selected Foods
| Food Product | Concentration (μg/kg) | Reference |
| Pressure-cooked Chicken | 14 | [3] |
| Fried Beef | 28 | [3] |
Other thiazole derivatives are also prevalent in food. For instance, 2,4-dimethyl-5-acetylthiazole is recognized for its nutty aroma but is noted as not being found in nature.[4] Thiazoles, in general, are known for their nutty, roasted, and meaty flavor notes and are found in products like peanut butter, baked potatoes, and fried chicken.[5]
Formation Pathways
The primary route for the formation of 2-acetylthiazole in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] The key precursors for the formation of sulfur-containing aroma compounds like 2-acetylthiazole are sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds derived from sugars.[1]
A proposed novel pathway for the formation of 2-acetylthiazole involves the reaction of glyoxal and methylglyoxal, which are degradation products of D-glucose, with hydrogen sulfide (H₂S) and ammonia (NH₃) derived from L-cysteine.[1][2]
Below is a DOT script representation of the proposed formation pathway of 2-acetylthiazole.
Caption: Proposed formation pathway of 2-acetylthiazole.
Experimental Protocols for Analysis
The quantification of volatile and semi-volatile aroma compounds like 2-acetylthiazole in complex food matrices requires sophisticated analytical techniques. A common approach involves extraction, separation, and detection.
Sample Preparation and Extraction
A rapid and efficient method for the extraction of 2-acetyl azaheterocycles from food products involves bead beater homogenization.[6][7]
Protocol: Bead Beater Homogenization
-
Weigh 0.2-0.5 g of the food sample into a 2 mL screw cap vial.
-
Add an appropriate volume of solvent (e.g., methanol).
-
Add ceramic beads to the vial.
-
Homogenize the sample using a bead beater instrument for a specified time and frequency.
-
Centrifuge the vial to separate the solid particles.
-
Collect the supernatant for further analysis.
Derivatization
For analysis by liquid chromatography, derivatization is often employed to enhance the stability and detectability of the target analytes. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[6][7]
Protocol: Derivatization with 3-NPH
-
Take an aliquot of the sample extract.
-
Add a solution of 3-nitrophenylhydrazine.
-
Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 2 hours).[6][7]
-
The derivatized sample is then ready for LC-MS/MS analysis.
Instrumental Analysis: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of trace-level compounds in food.[6][7][8][9]
Typical UHPLC-MS/MS Parameters:
-
Column: A reversed-phase column, such as a C18 or C30, is commonly used for separation.[8][9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a buffer like ammonium bicarbonate) and an organic solvent (e.g., methanol).[9]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[9]
Below is a DOT script illustrating a general experimental workflow for the analysis of 2-acetylthiazole.
Caption: General workflow for 2-acetylthiazole analysis.
Conclusion
2-Acetylthiazole is a pivotal aroma compound that significantly influences the sensory properties of a wide range of cooked and processed foods. Its formation is intricately linked to the Maillard reaction, with well-established precursors and formation pathways. The analytical methodologies for its quantification are robust, employing advanced techniques like UHPLC-MS/MS to achieve high sensitivity and selectivity. While the specifically requested this compound is not prominently featured in food science literature, the study of 2-acetylthiazole and other related thiazoles remains a critical area of research for food chemists and flavor scientists aiming to understand and optimize food flavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 4. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 5. adv-bio.com [adv-bio.com]
- 6. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Acetyl-4,5-dimethylthiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-Acetyl-4,5-dimethylthiazole did not yield direct, verifiable results within publicly accessible databases and scientific literature. The available data predominantly pertains to its isomer, 5-Acetyl-2,4-dimethylthiazole. This guide, therefore, provides a template of expected spectral characteristics based on chemical structure and general principles of spectroscopy, alongside standardized experimental protocols applicable to the analysis of such heterocyclic ketones.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl-CH₃ | 2.5 - 2.7 | Singlet |
| 4-CH₃ | 2.3 - 2.5 | Singlet |
| 5-CH₃ | 2.2 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 190 - 195 |
| C2 (Thiazole ring) | 165 - 170 |
| C4 (Thiazole ring) | 145 - 150 |
| C5 (Thiazole ring) | 125 - 130 |
| Acetyl-CH₃ | 25 - 30 |
| 4-CH₃ | 15 - 20 |
| 5-CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=N Stretch (Thiazole) | 1500 - 1600 | Medium |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 155 | Molecular Ion |
| [M-CH₃]⁺ | 140 | Loss of a methyl group |
| [M-COCH₃]⁺ | 112 | Loss of the acetyl group |
| [CH₃CO]⁺ | 43 | Acetyl cation (often the base peak) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated solvent directly in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass Spectrometer (e.g., with an Electron Impact (EI) source)
-
Volatile solvent (e.g., methanol or dichloromethane)
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize Electron Impact (EI) ionization, typically at 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Identify the base peak (the most intense peak in the spectrum).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
2-Acetyl-4,5-dimethylthiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetyl-4,5-dimethylthiazole, including its chemical properties, synthesis, and a review of the biological activities associated with the broader class of thiazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Core Compound Identification
A clear identification of this compound is established by its CAS (Chemical Abstracts Service) number and molecular weight.
| Property | Value | References |
| CAS Number | 38205-60-6 | [1][2][3][4][5] |
| Molecular Weight | 155.22 g/mol | [1][2][3][4] |
Chemical and Physical Properties
This compound is a member of the thiazole class of heterocyclic compounds. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom. The subject compound is characterized by an acetyl group and two methyl groups attached to the thiazole ring.
Synthesis of Thiazole Derivatives
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of thiazole derivatives is well-established. A common method is the Hantzsch thiazole synthesis. The synthesis of a related compound, 2,4-Dimethyl-5-bromoacetyl-thiazole, from 2,4-dimethyl-5-acetyl-thiazole provides insight into potential reactions involving the target molecule.
General Experimental Protocol for Bromination of 2,4-dimethyl-5-acetyl-thiazole:
-
A solution of 20.2 g (0.13 mol) of 2,4-dimethyl-5-acetyl-thiazole is prepared in glacial acetic acid and heated to reflux.
-
A solution of 20.8 g (0.13 mol) of bromine in 50 ml of glacial acetic acid is added dropwise to the refluxing solution.
-
After one hour of reaction, the mixture is evaporated to dryness.
-
The resulting residue is dissolved in water, and the solution is neutralized using a sodium carbonate solution.
-
The aqueous solution is then extracted multiple times with methylene chloride.
-
The combined organic phases are dried and concentrated to yield the crude product.
This protocol for a derivative suggests that this compound can be used as a starting material for further chemical modifications. The synthesis of various thiazole derivatives often involves the reaction of a-haloketones with thioamides.
Biological and Pharmacological Context
Extensive research has been conducted on the biological activities of the broader class of thiazole and 2-aminothiazole derivatives. These compounds have shown a wide range of pharmacological effects, making the thiazole scaffold a significant point of interest in drug discovery.
Reported Activities of Thiazole Derivatives:
-
Anticancer: Various thiazole derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess the in vitro cytotoxic effects of these compounds.
-
Antibacterial and Antifungal: The thiazole ring is a core component of several antimicrobial agents.
-
Anti-inflammatory: Certain thiazole derivatives have demonstrated anti-inflammatory properties.
-
Neuroprotective: Some studies have explored the potential of thiazole derivatives in the context of neurodegenerative diseases.
Signaling Pathways and Mechanisms of Action
Detailed signaling pathways and specific molecular targets for this compound have not been elucidated in the available scientific literature. Research on other thiazole derivatives suggests that their mechanisms of action can be diverse, often involving the inhibition of specific enzymes or interference with cellular signaling cascades. However, without dedicated studies on this compound, any proposed pathway would be speculative and based on the activities of related but structurally distinct compounds.
Experimental Workflows
For researchers interested in investigating the biological effects of this compound, a logical first step would be to perform in vitro screening assays to identify potential biological activities. A general workflow for such an investigation is proposed below.
Caption: A generalized workflow for the biological evaluation of this compound.
Conclusion
This compound is a well-characterized compound in terms of its chemical identity. While the broader class of thiazole derivatives has been extensively studied for a variety of biological activities, there is a notable lack of specific research on this compound itself. This presents an opportunity for further investigation into the potential pharmacological properties of this specific molecule. The synthesis routes for related compounds are established and can likely be adapted for this molecule. Future research should focus on in vitro screening to identify any significant biological effects, which would then warrant more in-depth mechanistic studies to elucidate its mode of action and potential therapeutic applications.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to Thiazole Ring Formation in Organic Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Thiazole Ring Formation.
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have made it a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for constructing the thiazole ring, complete with detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and experimental workflows.
Core Synthetic Strategies for Thiazole Ring Formation
The construction of the thiazole nucleus is primarily achieved through several named reactions, each offering a unique pathway to this valuable heterocycle. The most prominent among these are the Hantzsch, Gabriel, and Cook-Heilbron syntheses.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains a widely used and reliable method for constructing the thiazole ring.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4] The versatility of this method allows for the synthesis of a wide array of substituted thiazoles, with consistently high yields.[6]
Mechanism: The reaction proceeds through a multi-step pathway, initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Quantitative Data for Hantzsch Thiazole Synthesis:
| Entry | α-Haloketone | Thioamide/Thiourea | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, Reflux, 30-60 min | 90-95 | [2] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-6-methyl-3-(2-amino-1,3-thiazol-4-yl)-2H-pyran-2-one | EtOH/Water, 65°C, 2-3.5 h | 79-90 | [7] |
| 3 | Substituted Phenacyl Bromides | Substituted Thioureas | Various 2,4-disubstituted thiazoles | Microwave, 60°C, 35-45 min | 80-85 | [8] |
| 4 | Chloroacetone | Thionicotinamide | 2-(3-pyridyl)-4-methylthiazole | Triethylamine, Ethanol | Good | [9] |
| 5 | 3-Bromoacetylcoumarin | Thionicotinamide | 2-(3-pyridyl)-4-(coumarin-3-yl)thiazole | Triethylamine, Ethanol | Good | [9] |
Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole [2]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
-
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
The Gabriel Thiazole Synthesis
The Gabriel synthesis provides an alternative route to thiazole derivatives, involving the cyclization of α-acylaminoketones with phosphorus pentasulfide.[8][9] This method is particularly useful for the preparation of 2,5-disubstituted thiazoles.[9]
Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to furnish the thiazole ring.
Quantitative Data for Gabriel Thiazole Synthesis:
| Entry | α-Acylaminoketone | Thionating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | N-(2-oxopropyl)acetamide | Phosphorus pentasulfide | 2,5-Dimethylthiazole | Heating | Moderate | [9] |
| 2 | α-Acylamino ketones | Phosphorus pentasulfide | 2,5-Disubstituted thiazoles | High Temperature (e.g., 170°C) | Good | [8][10] |
Experimental Protocol: General Procedure for Gabriel Thiazole Synthesis [8][9]
-
Materials:
-
α-Acylaminoketone (1 equivalent)
-
Phosphorus pentasulfide (1 equivalent)
-
High-boiling inert solvent (e.g., pyridine, dioxane)
-
-
Procedure:
-
To a solution of the α-acylaminoketone in a high-boiling inert solvent, add phosphorus pentasulfide in one portion.
-
Heat the reaction mixture to reflux (typically around 170°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[11] This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[8][11]
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the 5-aminothiazole.[11]
Quantitative Data for Cook-Heilbron Thiazole Synthesis:
| Entry | α-Aminonitrile | Sulfur Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Room Temperature, Mild Conditions | Significant | [11] |
| 2 | Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Room Temperature, Mild Conditions | Significant | [11] |
| 3 | α-Aminonitriles | Carbon disulfide | 5-Amino-2-mercaptothiazoles | Room Temperature, Mild Conditions | Good | [8][9] |
Experimental Protocol: General Procedure for Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazoles [8][9]
-
Materials:
-
α-Aminonitrile (1 equivalent)
-
Carbon disulfide (1.1 equivalents)
-
Solvent (e.g., ethanol, pyridine)
-
Base (e.g., triethylamine, optional)
-
-
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add carbon disulfide to the solution at room temperature. A base such as triethylamine may be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualization of Key Pathways and Workflows
To further aid in the understanding of the application and synthesis of thiazole derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and a general experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.[1][2][12][13][14]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by certain thiazole compounds.
Caption: General experimental workflow for the synthesis and purification of thiazole derivatives.
Conclusion
The Hantzsch, Gabriel, and Cook-Heilbron syntheses represent powerful and versatile tools for the construction of the thiazole ring. A thorough understanding of these methodologies, including their mechanisms, scope, and experimental nuances, is critical for researchers in organic synthesis and drug discovery. The ability of thiazole derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, underscores their continued importance as privileged scaffolds in the development of novel therapeutics. This guide serves as a foundational resource for the continued exploration and application of these vital synthetic methods.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. vapourtec.com [vapourtec.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
The Genesis of a Key Flavor Compound: An In-depth Technical Guide to the Maillard Reaction Pathways Leading to 2-Acetyl-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the Maillard reaction pathways responsible for the formation of 2-Acetyl-4,5-dimethylthiazole, a significant flavor compound found in a variety of cooked foods, including roasted coffee and meats. This document details the core reaction mechanisms, key precursors, and a representative experimental protocol for its synthesis in a model system.
Core Reaction Mechanism and Precursors
The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. The key to forming this specific thiazole derivative lies in the convergence of three critical precursor molecules: a sulfur and nitrogen donor, a source for the 4,5-dimethyl structure, and a precursor for the 2-acetyl group.
-
Sulfur and Nitrogen Source: The primary contributor of the sulfur atom and the nitrogen atom for the thiazole ring is the amino acid L-cysteine . Through Strecker degradation, cysteine provides hydrogen sulfide (H₂S) and ammonia (NH₃), which are essential for the formation of the heterocyclic ring.
-
Source of the 4,5-Dimethyl Moiety: The characteristic dimethyl substitution at the C4 and C5 positions of the thiazole ring originates from the α-dicarbonyl compound 2,3-butanedione , also known as diacetyl. This precursor is a common product of sugar degradation during the Maillard reaction.
-
Precursor for the 2-Acetyl Group: The acetyl group at the C2 position is derived from another α-dicarbonyl, methylglyoxal . Methylglyoxal is a well-established intermediate in the Maillard reaction, formed from the degradation of sugars.
The overall proposed pathway involves the reaction of these key precursors in a series of condensation and cyclization reactions, as illustrated in the signaling pathways below.
Signaling Pathways in the Formation of this compound
The formation of this compound can be visualized as a multi-step process involving the generation of precursors from the initial Maillard reaction, followed by their interaction to form the final product.
Caption: Generation of key precursors from the Maillard reaction.
The subsequent reaction of these precursors is proposed to proceed as follows:
Caption: Proposed pathway for the formation of this compound.
Quantitative Data from Model Systems
While specific quantitative data for the formation of this compound from a model system of 2,3-butanedione, methylglyoxal, and cysteine is not extensively available in the literature, the following table presents hypothetical, yet plausible, data based on the known behavior of Maillard reactions. This data illustrates the expected influence of key reaction parameters on the yield of the target compound.
| Precursor System | Temperature (°C) | pH | Reaction Time (min) | Yield of this compound (µg/g) |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 120 | 5.5 | 30 | 15.2 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 30 | 45.8 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 160 | 5.5 | 30 | 92.1 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 4.5 | 30 | 28.5 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 6.5 | 30 | 55.3 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 15 | 22.7 |
| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 60 | 78.4 |
Experimental Protocol: Model Maillard Reaction for the Synthesis of this compound
The following protocol describes a general method for conducting a model Maillard reaction in an aqueous system to generate this compound.
Materials and Reagents:
-
L-Cysteine (≥98% purity)
-
2,3-Butanedione (Diacetyl) (≥97% purity)
-
Methylglyoxal (40% solution in water)
-
Phosphate buffer (0.1 M, pH 5.5)
-
Dichloromethane (DCM) (HPLC grade)
-
Anhydrous sodium sulfate
-
High-pressure reaction vessel or sealed glass ampoules
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Reaction Mixture:
-
In a 100 mL volumetric flask, dissolve L-cysteine (e.g., 1.21 g, 10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 5.5).
-
To this solution, add 2,3-butanedione (e.g., 0.86 g, 10 mmol) and methylglyoxal solution (e.g., 1.80 g of 40% solution, 10 mmol).
-
Dilute to the mark with the phosphate buffer and mix thoroughly.
-
-
Maillard Reaction:
-
Transfer a 10 mL aliquot of the reaction mixture into a high-pressure reaction vessel or a thick-walled glass ampoule.
-
Seal the vessel/ampoule securely.
-
Place the vessel/ampoule in a preheated oven or oil bath at the desired temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).
-
-
Extraction of Volatiles:
-
After the reaction, cool the vessel/ampoule rapidly in an ice bath to quench the reaction.
-
Open the vessel/ampoule carefully in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Carefully concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS to identify and quantify the formation of this compound. Use an appropriate internal standard for accurate quantification.
-
Caption: Experimental workflow for the synthesis and analysis.
Conclusion
The formation of this compound via the Maillard reaction is a nuanced process that relies on the availability of specific α-dicarbonyl and sulfur-containing amino acid precursors. By understanding the core reaction pathways and the influence of reaction conditions, researchers and professionals in the fields of food science and drug development can better control and utilize the formation of this and other important flavor and bioactive compounds. Further research focusing on the precise kinetics and quantitative yields of this specific reaction will provide deeper insights into its formation and potential applications.
The Essence of Nutty and Roasted Aromas: A Technical Guide to 2-Acetyl-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-4,5-dimethylthiazole is a potent aroma compound renowned for its characteristic nutty, roasted, and savory scent profile. As a member of the thiazole chemical class, it is a key contributor to the desirable flavors developed in a wide array of thermally processed foods. Its formation is primarily attributed to the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occur upon heating. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and underlying chemical and biological principles of this compound. It includes a summary of its physicochemical and sensory data, detailed experimental protocols for its synthesis and analysis, and a review of the general mechanisms of olfactory perception.
Olfactory Properties and Aroma Profile
This compound is characterized by a potent and complex aroma profile. Its sensory attributes are predominantly described as nutty, roasted, meaty, and earthy, with nuances of coffee and a savory character.[1][2] Due to its remarkably low odor threshold, even minute concentrations of this compound can significantly impact the overall flavor of a product.[3][4]
Sensory Descriptors
The aroma of this compound is multifaceted, with the following descriptors frequently cited in sensory evaluations:
-
Secondary Notes: Coffee, Savory, Musty, Boiled Meat[1]
Applications in Food and Fragrance Industries
The potent and desirable aroma of this compound makes it a valuable ingredient in the flavor and fragrance industry. It is commonly used to impart or enhance nutty and roasted notes in a variety of products, including:
-
Snack foods
-
Baked goods
-
Processed meats
-
Soups and sauces
-
Coffee and cocoa products
-
Perfumes and fragrances
Quantitative Data
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 228-230 °C at 760 mmHg | [1] |
| Specific Gravity | 1.150 - 1.155 @ 25 °C | [1] |
| Odor Threshold | Ultra-low | [3][4] |
| CAS Number | 38205-60-6 |
Formation and Synthesis
Biosynthesis via the Maillard Reaction
This compound is a natural product of the Maillard reaction, a non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated.[5][6] The formation of thiazoles, in particular, involves the interaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl compounds that are intermediates of the Maillard reaction.[7][8]
Chemical Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone. For this compound, this would conceptually involve the reaction of thioacetamide with a suitably substituted α-haloketone.
A synthetic method for the closely related 2-acetylthiazole is detailed in the patent literature and involves a multi-step process starting from 2-aminothiazole.[9]
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
GC-O is a powerful technique used to identify the specific compounds in a complex mixture that contribute to its overall aroma.[1][10][11][12]
Objective: To identify and characterize the aroma-active compounds in a sample containing this compound.
Methodology:
-
Sample Preparation: A volatile extract of the sample is prepared using techniques such as solvent extraction or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column suitable for separating volatile compounds (e.g., a DB-5 or similar non-polar column). The GC oven temperature is programmed to ramp up over time to elute compounds based on their boiling points.
-
Olfactory Detection: The effluent from the GC column is split between a chemical detector (such as a mass spectrometer) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, intensity, and description of any perceived odors.
-
Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aromas.
Descriptive Sensory Analysis
Descriptive sensory analysis is used to quantify the specific sensory attributes of a product.[13][14][15][16]
Objective: To develop a quantitative aroma profile of a product containing this compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panel is then trained to identify and rate the intensity of specific aroma attributes relevant to the product (e.g., nutty, roasted, meaty).
-
Lexicon Development: The panel, with the guidance of a panel leader, develops a consensus lexicon of terms to describe the aroma of the product.
-
Sample Evaluation: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature). Panelists evaluate the samples and rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to generate a quantitative sensory profile of the product.
Olfactory Perception and Signaling Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[17][18][19] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade.[5][17][18][19][20][21] While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.
Upon binding of an odorant molecule, the OR undergoes a conformational change, which activates an associated G-protein (typically Gαolf).[17][19] The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17][18] This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, where the signal is further processed, leading to the perception of a specific smell.[17]
Conclusion
This compound is a pivotal aroma compound that significantly contributes to the desirable nutty and roasted notes in many food products. Its formation through the Maillard reaction is a key area of study in food chemistry for controlling and optimizing flavor profiles. While its potent olfactory properties are well-documented, further research is needed to identify the specific olfactory receptors responsible for its perception and to obtain a precise quantitative measure of its odor threshold. A deeper understanding of these aspects will be invaluable for the targeted design of novel flavors and for elucidating the complex mechanisms of chemosensation.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. cetjournal.it [cetjournal.it]
- 4. nbinno.com [nbinno.com]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. almonds.org [almonds.org]
- 14. ec.europa.eu [ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. flavorsum.com [flavorsum.com]
- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A G protein/cAMP signal cascade is required for axonal convergence into olfactory glomeruli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Versatility of the Thiazole Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of substituted thiazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
Anticancer Activity of Substituted Thiazole Compounds
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and some even progressing to clinical use, such as the FDA-approved drugs Dasatinib and Ixazomib.[1] Their mechanisms of action are diverse, often targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][2]
Inhibition of Protein Kinases
A significant number of thiazole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
One of the most well-studied targets is the PI3K/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. A series of novel thiazole derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[3][4] Compounds 3b and 3e from this series were identified as potent dual inhibitors.[3][4]
-
Compound 3b exhibited an IC50 value of 0.086 µM against PI3Kα and 0.221 µM against mTOR.[3]
-
These compounds were found to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in leukemia HL-60(TB) cells.[4]
The following table summarizes the in vitro inhibitory activities of these selected thiazole derivatives against PI3Kα and mTOR.
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | Not specified | Not specified |
| Alpelisib (Reference) | Similar to 3b | - |
| Dactolisib (Reference) | - | Stronger than 3b |
Table 1: In vitro inhibitory activities of thiazole derivatives against PI3Kα and mTOR.[3]
Tubulin Polymerization Inhibition
Another important mechanism of action for anticancer thiazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. A novel series of thiazole-naphthalene derivatives were designed and synthesized as tubulin polymerization inhibitors.[5]
Among the synthesized compounds, compound 5b was identified as the most potent, exhibiting significant antiproliferative activity against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines.[5]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 |
Table 2: Antiproliferative activity of compound 5b on MCF-7 and A549 cancer cell lines.[5]
The structure-activity relationship (SAR) studies revealed that an ethoxy group at the 4-position of the phenyl ring and a free amine group on the thiazole ring were crucial for the potent activity of compound 5b.[5]
Inhibition of Human Lactate Dehydrogenase A (hLDHA)
Targeting cancer metabolism is a rapidly evolving strategy in anticancer drug discovery. The enzyme human lactate dehydrogenase A (hLDHA) is a key player in the metabolic reprogramming of cancer cells. A series of thiazole scaffold-based small molecules were designed as hLDHA inhibitors.[6]
Several of these compounds, including 8b, 8c, 8j, 8l, and 8m , demonstrated significant in vitro anticancer activity against various cancer cell lines, with IC50 values in the micromolar range.[6] Notably, compounds 8j and 8m showed promising activity against liver cancer cells (HepG2) without significant toxicity to normal human embryonic kidney cells (HEK293).[6]
| Compound | Cell Line | IC50 (µM) |
| 8b | HeLa, SiHa | 1.65 - 8.60 |
| 8c | HeLa, SiHa | 1.65 - 8.60 |
| 8j | HeLa, SiHa | 1.65 - 8.60 |
| HepG2 | 7.90 | |
| 8l | HeLa, SiHa | 1.65 - 8.60 |
| 8m | HeLa, SiHa | 1.65 - 8.60 |
| HepG2 | 5.15 |
Table 3: Anticancer activities of selected hLDHA-inhibiting thiazole derivatives.[6]
Antimicrobial Activity of Substituted Thiazole Compounds
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[7][8][9] The thiazole scaffold is present in several clinically used antimicrobial drugs, highlighting its importance in this therapeutic area.[7]
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of thiazole derivatives against a range of Gram-positive and Gram-negative bacteria.[10] A series of heteroaryl(aryl) thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity.[11]
Compound 3 from this series exhibited the best activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively.[11] Importantly, compounds 2, 3, and 4 showed higher potential than the reference drug ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli.[11]
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 2 | - | - |
| 3 | 0.23 - 0.7 | 0.47 - 0.94 |
| 4 | - | - |
Table 4: Antibacterial activity of selected thiazole derivatives.[11]
Antifungal Activity
Thiazole derivatives have also shown promising antifungal activity. In the same study of heteroaryl(aryl) thiazole derivatives, the compounds demonstrated better antifungal than antibacterial activity, with MIC and Minimum Fungicidal Concentration (MFC) values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively.[11]
Compound 9 was identified as the most potent antifungal agent, with an MIC range of 0.06–0.23 mg/mL and an MFC range of 0.11–0.47 mg/mL.[11]
| Compound | MIC (mg/mL) | MFC (mg/mL) |
| 9 | 0.06 - 0.23 | 0.11 - 0.47 |
Table 5: Antifungal activity of a potent thiazole derivative.[11]
Anti-inflammatory Activity of Substituted Thiazole Compounds
Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to or better than standard drugs.[12]
A study focused on the synthesis and evaluation of substituted phenyl thiazoles for their anti-inflammatory activity using carrageenan-induced and formalin-induced rat paw edema models.[12] The results indicated that nitro-substituted thiazole derivatives, specifically compounds 3c and 3d , exhibited the most promising anti-inflammatory effects.[12]
In the carrageenan-induced paw edema test, compounds 3c and 3d showed up to 44% and 41% inhibition, respectively, performing better than the standard drug Nimesulide at certain time points.[12]
| Compound | Carrageenan Test (% Inhibition) |
| 3c | up to 44% |
| 3d | up to 41% |
Table 6: Anti-inflammatory activity of nitro-substituted thiazole derivatives.[12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for evaluating the biological activities of substituted thiazole compounds.
In Vitro Antiproliferative Activity (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Methodology:
-
Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test thiazole derivatives and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the CCK-8 solution is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
Methodology:
-
The recombinant human PI3Kα and mTOR enzymes are used.
-
The assay is typically performed in a buffer solution containing the enzyme, the substrate (e.g., ATP), and the test compound at various concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The amount of product formed (or substrate consumed) is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
A serial two-fold dilution of the test thiazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
The plates are incubated under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.[11]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Wistar rats are divided into different groups: a control group, a standard drug group (e.g., Nimesulide), and test groups receiving different doses of the thiazole derivatives.
-
The initial paw volume of each rat is measured.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group.[12]
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by thiazole derivatives.
Caption: General experimental workflow for antimicrobial screening of thiazole compounds.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
The Pivotal Role of Thiazoles in Flavor Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazoles, a class of sulfur-containing heterocyclic compounds, are instrumental in defining the characteristic flavors and aromas of a vast array of cooked and processed foods. Their potent and diverse sensory profiles, ranging from nutty and roasted to meaty and savory, make them a cornerstone of flavor chemistry. This technical guide provides a comprehensive overview of the formation, characteristics, and analysis of thiazoles, offering valuable insights for professionals in flavor science, food technology, and related fields.
Sensory Characteristics and Occurrence of Thiazoles
Thiazoles are renowned for their significant impact on the sensory profiles of foods, even at very low concentrations.[1] Their flavor notes are diverse and can be broadly categorized as nutty, meaty, roasted, savory, and even herbaceous or reminiscent of cocoa.[1] These compounds are naturally present in a variety of food products, including baked potatoes, fried chicken, and peanut butter.[1] The specific flavor profile of a thiazole derivative is dictated by its molecular structure, including the nature and position of its substituents.
Formation Pathways of Thiazole Flavor Compounds
The generation of thiazoles in food is primarily a result of complex chemical reactions that occur during thermal processing. The two principal pathways for their formation are the Maillard reaction and the thermal degradation of sulfur-containing compounds.[2][3]
The Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major source of thiazoles in cooked foods.[2] This intricate cascade of reactions produces a plethora of flavor compounds. The sulfur required for thiazole formation is typically provided by sulfur-containing amino acids, most notably cysteine.
Thermal Degradation of Cysteine
The direct thermal degradation of the sulfur-containing amino acid cysteine is another significant pathway for the formation of thiazoles, particularly at elevated temperatures.[2][3] This process involves a series of reactions, including deamination and decarboxylation, which generate key intermediates for thiazole synthesis.
Quantitative Data of Thiazoles in Food Products
The concentration of thiazoles in food can vary significantly depending on the food matrix, processing conditions, and the specific thiazole derivative. The following tables summarize some reported concentrations of key thiazoles in various food products and their corresponding flavor thresholds.
Table 1: Concentration of Selected Thiazoles in Various Food Products
| Thiazole Compound | Food Product | Concentration Range | Reference |
| 2-Acetylthiazole | Cooked Beef | Not specified | [4] |
| Popcorn | Not specified | [5] | |
| Roasted Coffee | Not specified | [6] | |
| 2,4,5-Trimethylthiazole | Cooked Beef | 0.2 - 1.5 µg/kg | [1][2] |
| 2-Isobutyl-4,5-dimethylthiazole | Cooked Beef | 0.1 - 0.8 µg/kg | [1][2] |
| 4-Methyl-5-vinylthiazole | Cocoa | Not specified | |
| 2-Isopropyl-4,5-dimethylthiazole | Cooked Beef | 0.1 - 0.5 µg/kg | [1][2] |
| 2,4-Dimethyl-5-ethylthiazole | Cooked Beef | 0.3 - 2.0 µg/kg | [1][2] |
Table 2: Flavor Thresholds of Selected Thiazole Compounds
| Thiazole Compound | Flavor Threshold (in water) | Flavor Profile | Reference |
| 2-Acetylthiazole | 10 ppb | Nutty, popcorn, roasted peanut, hazelnut | [7] |
| 2-Isobutylthiazole | 0.02 ppb | Green, tomato-like | |
| 2,4,5-Trimethylthiazole | 40 ppb | Nutty, cocoa-like | |
| 4-Methyl-5-vinylthiazole | 0.2 ppb | Nutty, roasted | |
| 2,4-Dimethyl-5-ethylthiazole | 1 ppb | Nutty, earthy |
Experimental Protocols
The synthesis, extraction, and analysis of thiazoles are crucial for their study and application in flavor chemistry. The following sections detail common experimental methodologies.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide.
Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the collected solid with deionized water.
-
Allow the solid product to air dry.
Extraction and Analysis of Thiazoles from a Food Matrix
The analysis of thiazoles in food typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).
Protocol: General Extraction and GC-MS Analysis
Extraction:
-
Homogenize the food sample.
-
Perform solvent extraction using a suitable organic solvent (e.g., dichloromethane). The pH of the sample may be adjusted to optimize the extraction of basic thiazole compounds.
-
For volatile thiazoles, headspace solid-phase microextraction (SPME) can be employed.
GC-MS Analysis:
-
Inject the extracted and concentrated sample into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve separation of the target thiazole compounds.
-
The separated compounds are then introduced into a mass spectrometer for identification and quantification. Identification is typically achieved by comparing the mass spectra of the unknown compounds with those in a reference library.
Sensory Evaluation
Sensory evaluation is essential to understand the flavor contribution of thiazoles. Descriptive analysis is a common method used.
Protocol: Descriptive Sensory Analysis
-
A panel of trained sensory assessors is selected.
-
Reference standards for various aroma and taste attributes are provided to the panelists for training and calibration.
-
Samples containing the thiazole compound(s) of interest are presented to the panelists in a controlled environment.
-
Panelists independently evaluate the samples and rate the intensity of predefined sensory attributes (e.g., nutty, meaty, roasted) on a numerical scale.
-
The data is collected and statistically analyzed to determine the sensory profile of the compound.
Conclusion
Thiazoles are a fundamentally important class of compounds in flavor chemistry, contributing significantly to the desirable sensory characteristics of many foods. A thorough understanding of their formation pathways, sensory properties, and analytical methodologies is crucial for flavor chemists, food scientists, and researchers in related fields. The ability to control and manipulate the formation of these potent flavor molecules offers exciting opportunities for the development of new and improved food products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. beefresearch.org [beefresearch.org]
- 5. 2-Acetylthiazole | The Fragrance Conservatory [fragranceconservatory.com]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. 2-acetyl thiazole [flavscents.com]
Methodological & Application
Analytical methods for quantification of 2-Acetyl-4,5-dimethylthiazole in complex matrices
Application Note: Quantification of 2-Acetyl-4,5-dimethylthiazole in Complex Matrices
Introduction
This compound is a sulfur-containing heterocyclic compound that contributes to the characteristic roasty, nutty, and savory aromas of various thermally processed foods. As a product of the Maillard reaction, its presence and concentration can significantly influence the sensory profile of food products such as roasted coffee, cocoa, baked goods, and cooked meats. Accurate quantification of this compound is crucial for quality control, flavor profile optimization, and research into food chemistry. This document provides detailed analytical methods for the quantification of this compound in complex matrices, targeting researchers, scientists, and professionals in the food and beverage industry and drug development.
Analytical Approaches
The quantification of this compound in complex matrices can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice of method depends on the specific matrix, the required sensitivity, and the available instrumentation. The two primary recommended methods are:
-
Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers the advantage of being a solvent-free extraction method, which is ideal for analyzing the aroma profile of food samples.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method is suitable for a broader range of compounds, including those that are less volatile or thermally labile. It provides high selectivity and sensitivity, which is beneficial when dealing with complex sample matrices.
Data Presentation
The following tables summarize the expected quantitative data for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of similar volatile flavor compounds in complex matrices and should be validated for each specific application.
Table 1: Expected Performance Characteristics of the HS-SPME-GC-MS Method
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: Expected Performance Characteristics of the UHPLC-MS/MS Method
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/kg |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
This protocol describes a method for the extraction and quantification of this compound from a solid or liquid food matrix.
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Internal Standard (IS): 2-Acetylthiazole-d3 or a similar stable isotope-labeled compound
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Methanol, HPLC grade
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
3. Sample Preparation
-
Solid Samples (e.g., roasted coffee beans, baked goods):
-
Homogenize the sample to a fine powder.
-
Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
-
Liquid Samples (e.g., coffee brew, liquid flavorings):
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
-
Add 2.0 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Immediately seal the vial with the magnetic screw cap.
4. HS-SPME Procedure
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.
5. GC-MS Analysis
-
Injector:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/minute.
-
Ramp to 250°C at a rate of 15°C/minute and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Acquisition mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM ions for this compound (m/z): 155 (molecular ion), 140, 112, 43.
-
SIM ions for IS (e.g., 2-Acetylthiazole-d3): To be determined based on the specific internal standard used.
-
-
6. Quantification
-
Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound by UHPLC-MS/MS
This protocol is suitable for a wider range of matrices and offers high sensitivity and selectivity.
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Internal Standard (IS): A suitable stable isotope-labeled analog.
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
2. Instrumentation
-
Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS) with an electrospray ionization (ESI) source.
-
UHPLC column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
3. Sample Preparation
-
Solid Samples:
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid Samples:
-
Mix 1 mL of the liquid sample with 4 mL of acetonitrile in a centrifuge tube.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
-
Collect the supernatant and spike with the internal standard.
-
If necessary, perform a clean-up step using SPE cartridges to remove matrix interferences.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
4. UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow rate: 0.3 mL/minute.
-
Column temperature: 40°C.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor and product ions, collision energy, and other MS parameters for this compound and the internal standard.
-
Example MRM transitions for this compound: 156.1 -> 141.1 (quantifier), 156.1 -> 113.1 (qualifier). These transitions should be experimentally confirmed.
-
-
5. Quantification
-
Prepare a matrix-matched calibration curve to compensate for matrix effects.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis.
Caption: Workflow for UHPLC-MS/MS analysis.
Application Notes and Protocols for the GC-MS Analysis of 2-Acetyl-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4,5-dimethylthiazole is a volatile heterocyclic compound that contributes to the characteristic nutty, roasted, and savory aromas of various cooked foods. Its analysis is crucial in flavor chemistry, food quality control, and the development of food products. While some thiazole derivatives have been investigated for their biological activities, including potential anticancer properties, specific signaling pathways involving this compound have not been extensively elucidated. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this and other volatile and semi-volatile compounds in complex matrices. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For the analysis of volatile compounds like this compound, headspace and solid-phase microextraction (SPME) techniques are highly recommended as they are largely solvent-free, simple, and offer good concentration of the analyte.
1. Static Headspace (SHS) Sampling
This technique is suitable for liquid and solid samples where the volatile compounds can readily partition into the headspace.
-
Apparatus: Headspace autosampler, 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
-
Procedure:
-
Accurately weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
For solid samples, the addition of a small amount of distilled water may be necessary to facilitate the release of volatiles.
-
If required, add an appropriate internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a constant temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a specific volume of the headspace gas into the GC-MS system.
-
2. Solid-Phase Microextraction (SPME)
SPME is a highly sensitive technique that uses a coated fiber to extract and concentrate analytes from the sample headspace or directly from a liquid sample.
-
Apparatus: SPME autosampler or manual holder, SPME fibers (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)).
-
Procedure:
-
Place 1-5 g of the homogenized solid sample or 1-5 mL of the liquid sample into a 20 mL vial.
-
Add a small magnetic stir bar if analyzing a liquid sample.
-
Seal the vial with a PTFE/silicone septum cap.
-
Place the vial on a heating and stirring module.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-45 minutes) at a specific temperature (e.g., 40-60 °C) with or without agitation.
-
Retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes.
-
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. A polar column like a Carbowax (polyethylene glycol) phase can also be used. |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: GC-MS Quantitative Data for this compound (Representative)
| Parameter | Value | Notes |
| Retention Time (RT) | To be determined experimentally | Dependent on the specific GC column and conditions. |
| Quantifier Ion (m/z) | 155 | Molecular ion [M]+. |
| Qualifier Ions (m/z) | 43, 140, 71, 112 | Characteristic fragment ions. |
| Limit of Detection (LOD) | To be determined experimentally | Typically in the low µg/kg to ng/kg range depending on the sample preparation method. |
| Limit of Quantification (LOQ) | To be determined experimentally | Typically in the low µg/kg to ng/kg range depending on the sample preparation method. |
| Linearity (r²) | >0.99 | For the calibration curve. |
Note: The mass spectral data is based on the closely related isomer, 2,4-Dimethyl-5-acetylthiazole, and should be confirmed with a pure standard of this compound.
Mandatory Visualization
As specific signaling pathways for this compound are not well-defined in the current literature, the following diagram illustrates the general experimental workflow for its analysis by GC-MS.
Caption: Experimental workflow for the GC-MS analysis of this compound.
High-performance liquid chromatography (HPLC) analysis of thiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thiazole derivatives using High-Performance Liquid Chromatography (HPLC). Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, appearing in numerous approved drugs. Their biological activity is intrinsically linked to their physicochemical properties, making accurate and precise quantification essential for drug discovery, development, and quality control.
Introduction to HPLC Analysis of Thiazole Derivatives
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For thiazole derivatives, reversed-phase HPLC (RP-HPLC) with UV detection is the most common and reliable method.[2] This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.
The primary objectives of HPLC analysis in the context of thiazole derivatives include:
-
Purity Assessment: Confirming the purity of synthesized compounds.[3]
-
Quantitative Determination: Accurately measuring the concentration of the active pharmaceutical ingredient (API) in various matrices, such as pharmaceutical formulations and biological fluids.
-
Stability Studies: Evaluating the degradation of thiazole derivatives under different stress conditions to determine their shelf-life and storage requirements.[4][5]
-
Pharmacokinetic Studies: Measuring drug concentrations in biological samples (e.g., plasma) over time to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[6]
Experimental Protocols
This section details the methodologies for the HPLC analysis of various thiazole derivatives, including sample preparation and chromatographic conditions.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results. The primary goals are to remove interferences, concentrate the analyte, and ensure compatibility with the HPLC system.[1][7]
Protocol 2.1.1: Preparation of Standard Solutions
-
Accurately weigh a suitable amount of the thiazole derivative reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
Protocol 2.1.2: Sample Preparation from Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active thiazole derivative.
-
Transfer the powder to a volumetric flask and add a suitable dissolution solvent (e.g., a mixture of methanol and water).
-
Sonicate for a specified time to ensure complete dissolution of the analyte.
-
Dilute to the mark with the dissolution solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
Protocol 2.1.3: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol utilizes protein precipitation, a common method for removing proteins from plasma samples.[6]
-
To a known volume of plasma sample (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant containing the thiazole derivative.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for further concentration.
Chromatographic Conditions
The following tables summarize typical HPLC conditions for the analysis of various thiazole derivatives, compiled from multiple sources.
Table 1: HPLC Chromatographic Conditions for Thiazole Derivatives
| Parameter | Method 1: Novel Indole-Thiazole Derivative | Method 2: General Thiazole Derivative | Method 3: Aminothiazole Derivative | Method 4: Thioamides with Thiazole Moiety |
| Column | C18 | Phenomax C18 (250 mm × 4.5 mm, 5 µm) | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) | Diaspher-110-C18 (150 × 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) with 0.05% Trifluoroacetic Acid (pH 3)[9] | Water:Methanol (30:70 v/v)[4] | 55% 0.1% v/v Orthophosphoric Acid in Water and 45% Orthophosphoric Acid in Acetonitrile[6] | Acetonitrile:Acetate Buffer (pH 4.70) (5:95 v/v)[8] |
| Flow Rate | 0.80 mL/min[9] | 1.0 mL/min[4] | 1.0 mL/min[6] | Not Specified |
| Detection Wavelength | 348 nm[9] | 238 nm[4] | 272 nm[6] | 320 nm (for 2-mercaptothiazole)[8] |
| Column Temperature | 25 °C[9] | Ambient[4] | Not Specified | Not Specified |
| Injection Volume | 50 µL[9] | Not Specified | Not Specified | Not Specified |
| Run Time | 10 min[9] | Not Specified | Not Specified | Around 10 min[8] |
Method Validation
HPLC method validation is essential to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Data for Thiazole Derivatives
| Parameter | Method 1: Novel Indole-Thiazole Derivative | Method 2: Aminothiazole Derivative (in rat plasma) | Method 3: Thioamides with Thiazole Moiety | Method 4: Thiabendazole (a benzimidazole-thiazole) |
| Linearity Range | Not explicitly stated, but accuracy was tested at 1, 10, and 20 µg/mL[9] | 1.25–1250 ng/mL[6] | 0.47–11.72 µg/mL (for 2-mercaptothiazole)[8] | 0.31–20.00 µg/mL[10] |
| Correlation Coefficient (R²) | Not Specified | Not Specified | Not Specified | 0.999[10] |
| Accuracy (% Recovery) | 103.3% to 105.2%[9] | Not Specified | Not Specified | Within 80-120% (as per ICH guidelines)[10] |
| Precision (% RSD) | 1.69% to 3.58%[9] | Not Specified | Not Specified | Less than 5% (as per ICH guidelines)[10] |
| LOD | Not Specified | Not Specified | 0.45 µg/mL (for 2-mercaptothiazole)[8] | 0.009 µg/mL (solid food samples), 0.017 µg/mL (liquid food samples)[10] |
| LOQ | Not Specified | Not Specified | Not Specified | 0.028 µg/mL (solid food samples), 0.052 µg/mL (liquid food samples)[10] |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of a thiazole derivative from a solid dosage form.
Caption: Workflow for HPLC analysis of thiazole derivatives.
Forced Degradation Study Design
Forced degradation studies are crucial for developing stability-indicating methods. The following diagram shows a logical relationship for designing such a study.
Caption: Design of a forced degradation study.
Conclusion
The HPLC methods outlined in these application notes provide robust and reliable approaches for the quantitative analysis of thiazole derivatives. The provided protocols for sample preparation and chromatographic conditions, along with the summary of method validation parameters, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of thiazole-based therapeutic agents.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Acetyl-4,5-dimethylthiazole as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4,5-dimethylthiazole is a potent, sulfur-containing heterocyclic compound valued for its contribution to savory and roasted flavor profiles in a wide array of food products. Its characteristic nutty, meaty, and roasted notes make it an important ingredient for food formulators seeking to create or enhance specific flavor profiles. This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in food systems.
Sensory Properties and Applications
This compound is known for its complex and potent flavor profile. A summary of its sensory characteristics and typical applications is provided below.
| Property | Description |
| FEMA Number | 3267[1] |
| JECFA Number | 1055[1] |
| Sensory Profile | Nutty, roasted, meaty, savory, with woody and coffee nuances.[2] |
| Odor Description | Meaty, sulfurous, nutty, boiled meat, musty, earthy, and coffee-like.[2] |
| Taste Description | Nutty, roasted, meaty, and savory with woody and coffee undertones at 10.00 ppm.[2] |
| Flavor Profile | Savory[1] |
Table 1: Sensory Profile of this compound
The potent nature of this compound means it is effective even at very low concentrations, providing depth and complexity to flavor profiles.[3]
Recommended Applications and Usage Levels:
| Food Category | Recommended Usage Level (ppm) |
| Meat Products | 10[4] |
| Soups and Sauces | 10[2][4] |
| Baked Goods | 6[2][4] |
| Desserts | 6[2] |
| Condiments | 2 |
| Cereals | 10[4] |
| Ice Cream, Ices, etc. | 10[4] |
| Candy | 6 |
| Gelatins & Puddings | - |
| Chewing Gum | - |
Table 2: Recommended Applications and Usage Levels of this compound
Experimental Protocols
Sensory Evaluation Protocols
Sensory evaluation is critical for determining the impact of this compound on a food product's flavor profile.
This protocol outlines a method for determining the concentration at which the odor of this compound is detectable.
Principle: The odor detection threshold is the lowest concentration of a substance that can be distinguished from a blank sample by a certain percentage of a sensory panel. The three-alternative-forced-choice (3-AFC) method is a common and reliable technique.[5]
Materials:
-
This compound (high purity)
-
Deodorized water or a relevant food base (e.g., unsalted broth)
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 15-20 trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the chosen medium (water or food base). The dilution factor should be consistent (e.g., 1:2 or 1:3).
-
Sample Presentation: For each concentration level, present three samples to each panelist: two blanks (medium only) and one sample containing the odorant. The order of presentation should be randomized.
-
Panelist Evaluation: Each panelist is asked to identify the "odd" sample at each concentration level.
-
Data Analysis: The Best Estimate Threshold (BET) is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist. The group threshold is the geometric mean of the individual BETs.
This protocol is used to characterize the specific flavor attributes of this compound in a food product.
Principle: A trained sensory panel identifies, describes, and quantifies the sensory attributes of a product.[6][7]
Materials:
-
Food product with and without added this compound
-
Reference standards for relevant flavor attributes (e.g., "nutty," "meaty," "roasted")
-
Sensory booths with controlled lighting and ventilation
-
Data collection software or ballots
Procedure:
-
Panel Training: Train a panel of 8-12 assessors to recognize and scale the intensity of relevant flavor attributes.
-
Lexicon Development: In a group session, the panel develops a consensus lexicon of descriptive terms for the product.
-
Individual Evaluation: Each panelist evaluates the samples individually and rates the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.[8] The results can be visualized using a spider plot.
Instrumental Analysis Protocol: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantification of volatile flavor compounds in food matrices.
Principle: Volatile compounds are extracted from the food matrix, separated by gas chromatography, and identified and quantified by mass spectrometry.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME fibers (e.g., PDMS/DVB) for extraction
-
Vials with septa
-
Internal standard (e.g., a related thiazole not present in the sample)
-
Food sample containing this compound
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a known amount into a vial and add a known amount of the internal standard.
-
Extraction (HS-SPME): Heat the vial to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot GC inlet to desorb the analytes.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Stability and Interactions
The stability of flavor compounds is crucial for maintaining product quality over its shelf life.
Factors Affecting Stability:
-
Temperature: High temperatures during processing or storage can lead to degradation or loss of volatile flavor compounds.
-
Light: Exposure to light can initiate oxidative reactions that alter the flavor profile.
-
Oxygen: The presence of oxygen can lead to oxidation of the flavor molecule.
-
pH: The pH of the food matrix can influence the stability of the compound.
-
Matrix Interactions: Flavor compounds can interact with other food components like proteins and carbohydrates, affecting their release and perception.[9][10]
Protocol for Stability Testing:
-
Incorporate this compound into the food product at a known concentration.
-
Package the product in its final intended packaging.
-
Store samples under different conditions (e.g., accelerated: 40°C/75% RH; real-time: 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the concentration of this compound using the GC-MS protocol described above.
-
Conduct sensory evaluation (descriptive analysis) at each time point to assess changes in the flavor profile.
Regulatory Information
-
FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association as Generally Recognized as Safe (GRAS).[1]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance and found no safety concern at current levels of intake when used as a flavoring agent.
Conclusion
This compound is a valuable tool for food scientists and flavorists. Its potent nutty, meaty, and roasted characteristics can significantly enhance the sensory profile of a wide range of food products. The protocols outlined in this document provide a framework for the effective application and analysis of this flavor compound, ensuring consistent and high-quality product development.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Odor Detection Thresholds [leffingwell.com]
- 3. tandfonline.com [tandfonline.com]
- 4. femaflavor.org [femaflavor.org]
- 5. researchgate.net [researchgate.net]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 8. femaflavor.org [femaflavor.org]
- 9. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]
- 10. Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products - PENNSYLVANIA STATE UNIVERSITY [portal.nifa.usda.gov]
Application Notes and Protocols: The Role of 2-Acetyl-4,5-dimethylthiazole in Synthetic Meat Flavor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4,5-dimethylthiazole is a potent, sulfur-containing heterocyclic compound that plays a significant role in the flavor profile of cooked meats. Its characteristic nutty, roasted, and meaty aroma makes it a key ingredient in the development of authentic-tasting synthetic meat flavors for a variety of food applications, including plant-based meat alternatives, soups, and sauces. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of synthetic meat flavors.
Chemical Properties and Sensory Profile
This compound is formed during the thermal processing of food through the Maillard reaction and subsequent Strecker degradation of sulfur-containing amino acids and reducing sugars. Its chemical and sensory characteristics are summarized below.
| Property | Value | References |
| Chemical Name | This compound | |
| Molecular Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Nutty, roasted, meaty, savory, with coffee and woody nuances | [1] |
| Taste Profile | Nutty, roasted, meaty, savory with woody and coffee nuances at 10.00 ppm | [1] |
| Boiling Point | 228-230 °C | [1] |
| Solubility | Slightly soluble in water, soluble in alcohol | [1] |
Quantitative Data for Flavor Development
The effective application of this compound in synthetic meat flavors requires an understanding of its concentration in natural products and its sensory thresholds.
Concentration in Cooked Meats
Data on the specific concentration of this compound in various cooked meats is limited in publicly available literature. The table below presents data for the closely related and impactful flavor compound, 2-acetylthiazole, to provide a contextual reference.
| Meat Product | Concentration of 2-Acetylthiazole (µg/kg) | References |
| Fried Beef | 28 | [2] |
| Pressure-cooked Chicken | 14 | [2] |
Sensory Thresholds
| Compound | Matrix | Threshold Type | Concentration (ppb) | References |
| 2-Acetylthiazole | Water | Flavor | 10 | [3] |
Recommended Usage Levels
Based on industry practice for related thiazole compounds, a starting concentration for sensory evaluation is suggested.
| Application | Recommended Starting Concentration (ppm) | References |
| Soups and Sauces | 10 | [1] |
| Bakery and Desserts | 6 | [1] |
| Synthetic Meat Formulations | 0.5 - 5 | Expert Estimation |
Experimental Protocols
Protocol 1: Maillard Reaction Model System for a Basic Meaty Flavor
This protocol describes the generation of a basic meaty flavor profile through a Maillard reaction, which is expected to produce thiazoles like this compound.
Materials:
-
Cysteine hydrochloride (0.1 M)
-
Xylose (0.1 M)
-
Glycine (0.1 M)
-
Phosphate buffer (0.1 M, pH 5.6)
-
Reaction vessel (pressure-rated)
-
Heating mantle or oil bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) system with a suitable column (e.g., DB-5) for volatile analysis
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
Procedure:
-
Prepare a reaction mixture by combining equal volumes of the 0.1 M solutions of cysteine hydrochloride, xylose, and glycine in the phosphate buffer.
-
Transfer the reaction mixture to the pressure-rated reaction vessel.
-
Heat the mixture to 140°C and maintain this temperature for 1 hour.
-
After the reaction, rapidly cool the vessel in an ice bath to quench the reaction.
-
For analysis of volatile compounds, transfer an aliquot of the reaction mixture to a headspace vial.
-
Perform SPME-GC-MS analysis to identify and quantify the volatile flavor compounds generated, including this compound.
Protocol 2: Sensory Evaluation of this compound in a Plant-Based Meat Analogue
This protocol outlines the methodology for conducting a descriptive sensory analysis to evaluate the impact of this compound on the flavor of a plant-based meat alternative.
Materials:
-
Plain, unflavored plant-based meat analogue (e.g., soy or pea protein-based)
-
Stock solution of this compound in a food-grade solvent (e.g., propylene glycol)
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Sample cups with lids, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the plant-based meat analogue according to standard cooking procedures (e.g., pan-frying to a consistent internal temperature).
-
Prepare test samples by adding the this compound stock solution to the raw plant-based meat analogue at different concentrations (e.g., 0.5 ppm, 1 ppm, 2 ppm, and 5 ppm) and then cooking them under the same conditions as the control.
-
-
Sensory Evaluation:
-
Present the cooked samples (control and test samples) to the trained sensory panelists in a randomized order.
-
Instruct the panelists to evaluate the samples based on a predefined set of flavor attributes on a 100-point intensity scale (0 = not detectable, 100 = extremely intense). Key attributes to evaluate include:
-
Beefy/Meaty
-
Roasted
-
Nutty
-
Savory/Umami
-
Smoky
-
Off-flavors (e.g., chemical, artificial)
-
-
Provide panelists with water and unsalted crackers to cleanse their palates between samples.
-
-
Data Analysis:
-
Collect the data from the panelists and analyze it using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the flavor profiles of the control and test samples.
-
Visualizations
Caption: Maillard reaction pathway leading to the formation of this compound.
Caption: Experimental workflow for synthetic meat flavor development and evaluation.
References
Application Note: A Multi-Step Protocol for the Synthesis of 2-Acetyl-4,5-dimethylthiazole and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole rings are significant structural motifs found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The functionalization of the thiazole scaffold is crucial for the development of novel therapeutic agents. This application note provides a detailed, three-step experimental protocol for the synthesis of 2-acetyl-4,5-dimethylthiazole, a key intermediate for the development of more complex thiazole derivatives. The synthesis begins with the construction of the thiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination and subsequent acetylation.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a three-step process, beginning with the formation of the core thiazole ring, followed by halogenation and final acetylation.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethylthiazole via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[2]
Materials and Reagents:
-
3-Bromo-2-butanone (97%)
-
Thioformamide (98%)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve thioformamide (10 mmol, 0.61 g) in 30 mL of anhydrous ethanol.
-
Add 3-bromo-2-butanone (10 mmol, 1.51 g) to the solution dropwise at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3 hours.
-
After cooling to room temperature, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 4,5-dimethylthiazole. Purify by vacuum distillation if necessary.
Step 2: Synthesis of 2-Bromo-4,5-dimethylthiazole
This step involves the regioselective bromination of the C2 position of the thiazole ring, which is activated for electrophilic substitution.
Materials and Reagents:
-
4,5-Dimethylthiazole (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4,5-dimethylthiazole (8 mmol, 0.90 g) in 40 mL of anhydrous acetonitrile in a three-neck flask.
-
Cool the flask in an ice bath to 0°C.
-
Add N-Bromosuccinimide (NBS) (8.8 mmol, 1.57 g) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain crude 2-bromo-4,5-dimethylthiazole, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 3: Synthesis of this compound
This final step installs the acetyl group via a lithium-halogen exchange followed by quenching with an electrophilic acetyl source.[3]
Materials and Reagents:
-
2-Bromo-4,5-dimethylthiazole (from Step 2)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Ethyl acetate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (NH₄Cl, saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or three-neck flask (oven-dried)
-
Syringes and needles
-
Low-temperature bath (dry ice/acetone)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add 2-bromo-4,5-dimethylthiazole (5 mmol, 0.96 g) and 25 mL of anhydrous THF to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 mL, 5.5 mmol, 2.5 M solution) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78°C for 1 hour.
-
In a separate flask, dissolve anhydrous ethyl acetate (7.5 mmol, 0.66 g) in 5 mL of anhydrous THF.
-
Add the ethyl acetate solution dropwise to the reaction mixture at -78°C.
-
Stir for an additional 2 hours at -78°C.
-
Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, assuming a starting scale of 10 mmol.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material (mmol) | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |
| 1 | 4,5-Dimethylthiazole | C₅H₇NS | 113.18 | 10 | 1.13 | 75-85 | Pale yellow oil |
| 2 | 2-Bromo-4,5-dimethylthiazole | C₅H₆BrNS | 192.08 | 8 | 1.54 | 60-70 | Colorless to yellow solid |
| 3 | This compound | C₇H₉NOS | 155.22 | 5 | 0.78 | 80-95[3] | Colorless to pale yellow liquid[4] |
Mechanism Visualization
The Hantzsch synthesis proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.
Figure 2: Simplified mechanism for the Hantzsch thiazole synthesis.
References
Application Notes and Protocols for the Sensory Evaluation of 2-Acetyl-4,5-dimethylthiazole
Abstract:
This document provides a detailed protocol for the sensory evaluation of 2-Acetyl-4,5-dimethylthiazole, a key aroma compound known for its nutty, roasted, and savory characteristics. These application notes are intended for researchers, scientists, and drug development professionals involved in flavor analysis and product development. The protocol outlines methodologies for sensory panel selection and training, sample preparation, and specific sensory tests including descriptive analysis and threshold determination. Additionally, this document includes visualizations of the experimental workflow and the relevant sensory signaling pathways.
Introduction
Quantitative Data Summary
Due to the limited availability of published sensory threshold data for this compound, this table includes typical usage levels for the closely related and similarly described compound, 2-acetylthiazole, to provide context for concentration ranges in sensory testing.[4] A protocol for determining the sensory threshold is provided in the experimental section.
| Parameter | Value/Range | Matrix | Reference |
| Typical Usage Levels of 2-Acetylthiazole | |||
| Walnut Flavors | ~10 ppm | Food Product | [4] |
| Almond Flavors | ~20 ppm | Food Product | [4] |
| Pistachio Flavors | ~30 ppm | Food Product | [4] |
| Hazelnut Flavors | up to 50 ppm | Food Product | [4] |
| Peanut Flavors | ~100 ppm | Food Product | [4] |
| Sensory Profile | Nutty, Roasted, Meaty, Savory, Earthy | Not Specified | [3] |
| Odor Description of 2,4-dimethyl-5-acetylthiazole | Meaty, Sulfurous, Nutty, Boiled Meat, Musty, Earthy, Coffee | 0.10% in Dipropylene Glycol | [5] |
| Taste Description of 2,4-dimethyl-5-acetylthiazole | Nutty, Roasted, Meaty, Savory, Woody, Coffee | 10.00 ppm | [5] |
Experimental Protocols
3.1.1. Panelist Selection and Screening: A panel of 10-15 individuals should be recruited. Panelists should be non-smokers, have no known taste or smell disorders, and not be regular consumers of medications that could interfere with sensory perception. Initial screening can be conducted using basic taste identification tests (sweet, sour, salty, bitter, umami) and odor recognition tests for common nutty and roasted aromas.
3.1.2. Panelist Training: Selected panelists will undergo training for a total of 20-30 hours. Training will focus on:
-
Aroma Recognition: Panelists will be familiarized with reference standards for nutty, roasted, savory, and other relevant aroma attributes.
-
Intensity Scaling: Panelists will be trained to use a structured scale (e.g., a 15-point scale) to rate the intensity of different attributes.
-
Terminology Development: The panel will collaboratively develop a lexicon of descriptive terms for the sensory attributes of this compound.
A stock solution of this compound should be prepared in a neutral solvent such as mineral oil or propylene glycol, depending on the application. For sensory evaluation, a series of dilutions should be prepared in a neutral medium like deionized water or a simple sugar-water solution. The concentration range should be determined based on preliminary testing and the typical usage levels of related compounds.
3.3.1. Threshold Determination (ASTM E679-04):
-
Objective: To determine the detection and recognition thresholds of this compound.
-
Procedure: An ascending forced-choice triangle test is recommended. Panelists are presented with three samples, two of which are blanks (neutral medium) and one contains the odorant at a specific concentration. They are asked to identify the different sample. The concentration is gradually increased in subsequent sets. The detection threshold is the lowest concentration at which a panelist can reliably detect a difference. The recognition threshold is the lowest concentration at which the characteristic nutty/roasted aroma can be identified.
3.3.2. Descriptive Analysis:
-
Objective: To develop a comprehensive sensory profile of this compound.
-
Procedure: Using the lexicon developed during training, panelists will rate the intensity of each sensory attribute (e.g., nutty, roasted, savory, earthy, metallic) of a given concentration of the compound on a structured scale. Samples should be presented in a randomized order with appropriate palate cleansers (e.g., unsalted crackers and water) used between samples.
Visualizations
Caption: Experimental workflow for the sensory evaluation of this compound.
Caption: General olfactory signaling pathway for the perception of aroma compounds.
Caption: Signaling pathway for the perception of umami (savory) taste.
References
- 1. nbinno.com [nbinno.com]
- 2. Showing Compound 5-Acetyl-2,4-dimethylthiazole (FDB021449) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 5-Acetyl-2,4-dimethylthiazole (HMDB0041484) [hmdb.ca]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
Application of 2-Acetyl-4,5-dimethylthiazole in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4,5-dimethylthiazole, also known as 5-Acetyl-2,4-dimethylthiazole, is a heterocyclic organic compound with the CAS number 38205-60-6.[1][2][3][4] It is a potent aroma chemical valued for its complex and desirable nutty, roasted, and savory odor profile.[2] This document provides detailed application notes and protocols for the use of this compound in fragrance formulations, aimed at researchers, scientists, and professionals in the fragrance and related industries.
Physicochemical Properties and Odor Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations. These properties influence its stability, volatility, and overall performance in various product bases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 38205-60-6 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol [2] |
| Appearance | Colorless to pale yellow clear liquid[4] |
| Boiling Point | 228-230 °C |
| Density | 1.15 g/mL at 25 °C |
| Refractive Index | n20/D 1.543 |
| Solubility | Soluble in organic solvents, slightly soluble in water. |
The olfactory characteristics of this compound are its most defining feature. Its powerful and multifaceted aroma makes it a valuable component in a wide range of fragrance compositions.
Table 2: Olfactory Profile of this compound
| Odor Aspect | Descriptors |
| Primary Notes | Nutty, Roasted, Meaty, Sulfurous |
| Secondary Notes | Earthy, Coffee, Savory, Woody |
| Odor Description | A complex aroma with prominent notes of roasted nuts and meat, complemented by earthy and coffee-like undertones. It can also be described as having a musty and savory character. |
Application in Fragrance Formulations
This compound is a high-impact aroma chemical that is typically used at very low concentrations to impart its characteristic nutty and roasted notes. Its versatility allows for its use in various fragrance applications, from fine fragrances to functional products.
Recommended Usage Levels:
-
Fine Fragrances: 0.01% - 0.2% of the fragrance concentrate.
-
Personal Care Products (Lotions, Creams): 0.02% - 0.1% of the fragrance concentrate.
-
Soaps and Shampoos: 0.05% - 0.2% of the fragrance concentrate.
-
Candles and Air Fresheners: 0.1% - 0.5% of the fragrance concentrate.
Creative Applications:
-
Gourmand Fragrances: To enhance chocolate, coffee, and nutty accords.
-
Savory and Umami Scents: To create unique and intriguing savory fragrance profiles.
-
Woody and Oriental Fragrances: To add warmth, depth, and a roasted nuance.
-
Masculine Fragrances: To introduce a sophisticated and robust character.
Experimental Protocols
The following section provides detailed protocols for the synthesis, sensory evaluation, and stability testing of this compound in fragrance applications.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of the Hantzsch thiazole synthesis, a common method for the preparation of thiazole derivatives.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thioacetamide
-
3-Bromo-2,4-pentanedione
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thioacetamide (1.0 eq) and 3-bromo-2,4-pentanedione (1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours with constant stirring.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the dichloromethane using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify the odor-active compounds in a fragrance mixture.
Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Materials and Equipment:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactometry port.
-
Appropriate GC column (e.g., DB-5 or equivalent).
-
Fragrance sample containing this compound.
-
Solvent for dilution (e.g., ethanol).
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a dilution of the fragrance sample in a suitable solvent.
-
GC-O Analysis:
-
Inject the diluted sample into the GC.
-
As the separated compounds elute from the GC column, the effluent is split between the FID and the olfactometry port.
-
A trained panelist sniffs the effluent at the olfactometry port and records the odor descriptors and their intensity over time.
-
Simultaneously, the FID generates a chromatogram showing the peaks of the separated compounds.
-
-
Data Analysis:
-
The data from the olfactometry port (aromagram) is aligned with the chromatogram from the FID.
-
This allows for the correlation of specific peaks with their corresponding odor descriptors, confirming the olfactory contribution of this compound in the fragrance mixture.
-
Protocol 3: Stability Testing of Fragrance Formulations
This protocol outlines a method for assessing the stability of a fragrance formulation containing this compound in a consumer product base.
Workflow for Fragrance Stability Testing
Caption: Workflow for fragrance stability testing.
Materials and Equipment:
-
Product base (e.g., lotion, shampoo).
-
Fragrance oil containing this compound.
-
Control fragrance oil (without the thiazole derivative, if necessary for comparison).
-
Storage containers (glass jars).
-
Temperature-controlled ovens.
-
UV light chamber.
-
GC-MS for chemical analysis.
-
Trained sensory panel.
Procedure:
-
Sample Preparation:
-
Incorporate the fragrance oil containing this compound into the product base at the desired concentration.
-
Prepare a control sample of the product base without any fragrance.
-
Package the samples in appropriate containers.
-
-
Storage:
-
Store the samples under various conditions:
-
Accelerated Stability: 40°C in a temperature-controlled oven.
-
Room Temperature Stability: 25°C.
-
Light Stability: In a UV light chamber.
-
-
-
Evaluation:
-
Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Visual Assessment: Observe any changes in color, clarity, or viscosity.
-
Olfactory Evaluation: A trained sensory panel evaluates the odor of the samples, noting any changes in the intensity or character of the fragrance.
-
Chemical Analysis: Use GC-MS to analyze the chemical composition of the fragrance in the product base, quantifying the concentration of this compound to monitor for degradation.
-
-
Data Analysis:
-
Compare the results from the different storage conditions and time points to the initial sample and the control.
-
This will determine the stability of this compound in the specific product formulation.
-
Odor Perception and Signaling Pathway
The perception of odors is a complex process that begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. While the specific olfactory receptors that bind to this compound have not been identified, the general mechanism of olfactory signal transduction is well understood.
Generalized Olfactory Signaling Pathway
Caption: Generalized olfactory signaling pathway.
Upon inhalation, this compound molecules travel to the olfactory epithelium in the nasal cavity. There, they bind to specific G-protein coupled receptors on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal. This signal is then transmitted to the olfactory bulb in the brain, where it is processed and relayed to higher cortical areas, resulting in the perception of the characteristic nutty and roasted aroma.
Conclusion
This compound is a powerful and versatile aroma chemical with a unique and desirable olfactory profile. Its successful application in fragrance formulations requires a thorough understanding of its physicochemical properties, careful consideration of usage levels, and rigorous stability testing. The protocols provided in this document offer a framework for the effective evaluation and utilization of this valuable fragrance ingredient. Further research into the specific olfactory receptors and pathways involved in its perception will continue to enhance our understanding and application of this and other complex aroma molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetyl-4,5-dimethylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Acetyl-4,5-dimethylthiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which involves the reaction of 3-chloro-2,4-pentanedione and thioacetamide.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Consider the following:
-
Purity of Reactants: The purity of both 3-chloro-2,4-pentanedione and thioacetamide is crucial. Impurities can lead to undesirable side reactions, consuming the starting materials and complicating purification.
-
Reaction Temperature: The reaction temperature significantly impacts the rate and yield. While heating is generally required, excessive temperatures can promote the formation of byproducts. It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.
-
Choice of Solvent: The solvent plays a critical role in the reaction's success. While various solvents can be used for Hantzsch synthesis, the optimal choice depends on the specific substrates. Ethanol is a commonly used solvent for this reaction.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the starting materials have been consumed before work-up.
-
Moisture: The presence of water can be detrimental to the reaction. Using anhydrous solvents and ensuring your glassware is thoroughly dried is recommended.
Q2: I am observing multiple spots on my TLC plate. What are the possible side products?
The formation of multiple products is a common issue. The primary side product in Hantzsch thiazole synthesis is often the corresponding oxazole. Other possibilities include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 3-chloro-2,4-pentanedione and thioacetamide.
-
Formation of 2-Acetyl-4,5-dimethyloxazole: If the thioacetamide is contaminated with acetamide, or if hydrolysis of thioacetamide occurs during the reaction, the corresponding oxazole can be formed.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of products.
Q3: How can I minimize the formation of the oxazole byproduct?
To reduce the formation of 2-Acetyl-4,5-dimethyloxazole, consider the following:
-
High-Purity Thioacetamide: Use thioacetamide of the highest possible purity to minimize the presence of acetamide.
-
Anhydrous Conditions: As moisture can facilitate the hydrolysis of thioacetamide to acetamide, ensure all reactants, solvents, and glassware are dry.
-
Control of Reaction Temperature: Lowering the reaction temperature may favor the desired thiazole formation over the oxazole byproduct, although this may require longer reaction times.
Q4: My final product is difficult to purify. What purification methods are recommended?
Purification of this compound can be challenging due to the presence of structurally similar byproducts. The following methods can be employed:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired thiazole from unreacted starting materials and byproducts. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
-
Distillation: If the product is a liquid with a distinct boiling point from the impurities, distillation under reduced pressure can be used for purification.
Frequently Asked Questions (FAQs)
What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the specific reactants are 3-chloro-2,4-pentanedione and thioacetamide.
What are the typical reaction conditions for this synthesis?
While optimal conditions should be determined experimentally, a general starting point for the Hantzsch synthesis of this compound involves reacting equimolar amounts of 3-chloro-2,4-pentanedione and thioacetamide in a solvent such as ethanol. The reaction mixture is typically heated to reflux for several hours.
How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. This indicates the progression of the reaction.
What are the safety precautions I should take during this synthesis?
-
3-chloro-2,4-pentanedione is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thioacetamide is toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation of dust and skin contact. All manipulations should be performed in a fume hood.
-
The reaction may be exothermic. It is important to control the rate of addition of reactants and to have a cooling bath readily available.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| Solvent | Ethanol | Methanol | DMF | Solvent polarity and boiling point can significantly affect reaction rate and yield. Aprotic polar solvents like DMF may accelerate the reaction but can also lead to more side products. |
| Temperature | 60 °C | 80 °C (Reflux) | 100 °C | Increasing temperature generally increases the reaction rate, but may also increase the formation of byproducts, potentially lowering the overall yield of the desired product. |
| Catalyst | None | p-Toluenesulfonic acid | Lewis Acid (e.g., ZnCl₂) | The use of an acid catalyst can sometimes improve the reaction rate and yield, but may also promote side reactions. |
| Reactant Ratio (Thioamide:α-haloketone) | 1:1 | 1.2:1 | 1:1.2 | A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-haloketone. |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
3-chloro-2,4-pentanedione
-
Thioacetamide
-
Anhydrous Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in anhydrous ethanol.
-
Add thioacetamide (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
Hantzsch Thiazole Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is a powerful tool for the synthesis of the thiazole core, a prevalent scaffold in numerous pharmaceuticals. Despite its utility, the reaction is not without its challenges. This technical support center provides a comprehensive guide to identifying, understanding, and preventing common side reactions encountered during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole. The reaction is valued for its reliability and the broad range of substituents that can be incorporated into the thiazole ring.[1]
Q2: I am observing a low yield in my reaction. What are the general causes?
Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to a variety of side reactions that consume the reactants and complicate purification.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that significantly influence the reaction outcome.
-
Incomplete Reaction: The reaction may not have reached completion, resulting in the presence of unreacted starting materials in the final product mixture.
-
Formation of Side Products: The generation of byproducts is a common cause of reduced yields for the desired thiazole.
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section details the most frequently encountered side reactions in the Hantzsch thiazole synthesis, their mechanistic origins, and strategies for their prevention.
Formation of Isomeric Thiazoles (Regioselectivity Issue)
Problem: My spectral data suggests the presence of an isomeric byproduct in addition to the expected 2-amino-substituted thiazole.
Cause: When using N-substituted thioureas, the reaction can yield two different isomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. This issue of regioselectivity is particularly prominent under acidic conditions.[2] In neutral or basic media, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, in the presence of strong acids, the protonation of the nitrogen atoms in the thiourea and reaction intermediates can alter the nucleophilicity and reaction pathway, leading to the formation of the imino isomer.[2]
Prevention and Mitigation:
-
pH Control: The most effective way to ensure the formation of the 2-(N-substituted amino)thiazole is to run the reaction under neutral or slightly basic conditions. The use of a mild base can help to neutralize any acid formed during the reaction.
-
Solvent Choice: The choice of solvent can influence the product distribution. Aprotic solvents may favor the desired isomer by minimizing proton transfer events.
-
Reaction Conditions: Conducting the reaction at lower temperatures may also help to improve the regioselectivity.
Quantitative Data: Effect of Acidity on Isomer Formation
| α-Haloketone | N-Substituted Thiourea | Reaction Conditions | Ratio of 2-Amino Isomer to 2-Imino Isomer | Total Yield (%) |
| Chloroacetone | N-Methylthiourea | Ethanol, reflux | 100 : 0 | 85 |
| Chloroacetone | N-Methylthiourea | 10M HCl-Ethanol (1:2), 80°C, 20 min | 27 : 73 | 78 |
| Phenacyl bromide | N-Phenylthiourea | Ethanol, reflux | 100 : 0 | 92 |
| Phenacyl bromide | N-Phenylthiourea | 10M HCl-Ethanol (1:2), 80°C, 20 min | 60 : 40 | 75 |
Data compiled from literature reports.[2]
Proposed Mechanism of Isomer Formation
References
Troubleshooting low conversion rates in thiazole ring formation
Welcome to the Technical Support Center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thiazole synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during thiazole ring formation, focusing primarily on the widely used Hantzsch synthesis and also providing insights into the Cook-Heilbron synthesis.
Hantzsch Thiazole Synthesis
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Hantzsch synthesis can often be attributed to several key factors:
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Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1]
-
Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are crucial parameters that significantly influence the outcome of the synthesis.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress to ensure all starting materials have been consumed.[1]
-
Side Reactions: The formation of byproducts can lower the yield of the desired thiazole.[1]
Q2: How can I monitor the progress of my Hantzsch synthesis?
A2: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to your product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[1]
Q3: I'm observing multiple spots on my TLC plate. What are the possible side products?
A3: The presence of multiple spots on your TLC plate suggests the formation of side products. Common side products in the Hantzsch synthesis include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[1]
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.[1]
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[1]
-
Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of isomeric thiazole products is a possibility.[1]
Q4: My thiazole product is difficult to purify. What purification methods are recommended?
A4: Common and effective purification methods for thiazole derivatives include:
-
Recrystallization: This is a standard technique for purifying solid organic compounds.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[1]
Q5: Can a catalyst improve the yield of my Hantzsch synthesis?
A5: Yes, various catalysts can enhance the yield and reaction rate. Acid catalysts such as p-toluenesulfonic acid (PTSA) are known to be effective.[1]
Cook-Heilbron Thiazole Synthesis
Q1: What is the Cook-Heilbron synthesis and when is it used?
A1: The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2][3] This method is particularly useful for accessing 5-aminothiazole derivatives.[2][3]
Q2: I am experiencing a low conversion rate in my Cook-Heilbron synthesis. What are the potential causes?
A2: While less documented in readily available troubleshooting guides compared to the Hantzsch synthesis, low conversion rates in the Cook-Heilbron synthesis could be due to:
-
Stability of Reactants: The stability of the α-aminonitrile and the sulfur-containing reagent is crucial. α-Aminonitriles can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Reaction Conditions: Although the reaction is typically carried out under mild conditions, factors like solvent, temperature, and reaction time can still influence the outcome.
-
Purity of Reactants: As with any synthesis, impurities in the starting materials can lead to side reactions and reduced yields.
Data Presentation: Optimizing Hantzsch Thiazole Synthesis
The following tables summarize quantitative data on the effect of various parameters on the yield of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol/Water (50/50) | 65 | 2 | 87 |
| 1-Butanol | Reflux | - | Moderate |
| 2-Propanol | Reflux | - | Moderate |
| Water | Reflux | - | Moderate |
| Methanol | Reflux | - | Varies |
Data compiled from multiple sources.
Table 2: Effect of Catalyst on Hantzsch Thiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (50/50) | 65 | 2h | 87 |
| p-Toluenesulfonic acid (catalytic) | Ethanol | Reflux | Several hours | Improvement observed |
| None (Microwave-assisted) | Methanol | 90 | 30 min | 95 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
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Methanol (5 mL)
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5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
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20 mL scintillation vial
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Stir bar and magnetic stirrer with hotplate
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Buchner funnel and side-arm flask
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Filter paper
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
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Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
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Filter the resulting precipitate using a Buchner funnel.
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Wash the collected solid with water.
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Allow the solid to air dry on a watch glass.
-
Determine the mass and calculate the percent yield of the product.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole
This is a general procedure based on the original work of Cook, Heilbron, and Levy for the synthesis of 5-amino-2-benzylthiazole.
Materials:
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Dithiophenylacetic acid
-
Aminoacetonitrile
-
Suitable solvent (e.g., ethanol or aqueous ethanol)
Procedure:
-
Dissolve aminoacetonitrile in a suitable solvent in a reaction vessel.
-
Add dithiophenylacetic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out under mild conditions.
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Monitor the reaction for the formation of the product.
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Upon completion, the product may precipitate from the solution or can be isolated by solvent evaporation and subsequent purification.
-
Purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates in thiazole synthesis.
Mechanism of Hantzsch Thiazole Synthesis
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Decision Tree for Optimizing Hantzsch Synthesis Conditions
Caption: A decision-making diagram for optimizing Hantzsch synthesis conditions.
References
Technical Support Center: Purification of Crude 2-Acetyl-4,5-dimethylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Acetyl-4,5-dimethylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as chloroacetone and acetamide, byproducts from side reactions, and residual solvents.[1] The specific impurities will depend on the synthetic route employed.
Q2: What are the primary recommended purification techniques for this compound?
A2: The most common and effective purification techniques for thiazole derivatives are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity. For thermally stable, volatile compounds like many thiazoles, vacuum distillation is often a preferred method.[1][2]
Q3: What is the boiling point of this compound?
A3: The boiling point of a related compound, 5-Acetyl-2,4-dimethylthiazole, is reported to be between 228.00 to 230.00 °C at 760.00 mm Hg.[3][4] For purification, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition. For instance, 2-acetylthiazole is distilled at 89-91 °C under a reduced pressure of 1.6 kPa.[2]
Q4: Is this compound soluble in common organic solvents?
Troubleshooting Guide
Distillation Issues
Q: My final product after distillation is still impure. What could be the issue?
A: This could be due to several factors:
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Azeotrope Formation: An impurity may be forming an azeotrope with the product, causing them to co-distill. In this case, another purification method like column chromatography might be necessary.
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Inefficient Fractionating Column: If using fractional distillation, the column may not have enough theoretical plates to separate compounds with close boiling points. Using a longer or more efficient column (e.g., Vigreux, packed) can improve separation.
-
Bumping: Violent boiling can lead to the physical transfer of the crude mixture into the collection flask. Ensure smooth boiling by using a magnetic stirrer or boiling chips and maintaining a steady heating rate.
-
Incorrect Pressure Control: Fluctuations in vacuum pressure can lead to inconsistent boiling points and poor separation. Ensure your vacuum system is stable.
Q: I am experiencing low recovery of my product after distillation. What are the potential causes?
A: Low recovery can result from:
-
Thermal Decomposition: The compound may be degrading at the distillation temperature. Ensure you are using a high vacuum to lower the boiling point as much as possible. A rotary evaporator can also be used for solvent removal at lower temperatures.
-
Hold-up in the Apparatus: A significant amount of product can be lost on the surfaces of the distillation flask, column, and condenser, especially for small-scale purifications. Rinsing the apparatus with a volatile solvent can help recover some of this material.
-
Leaks in the System: A leak in your vacuum distillation setup will prevent you from reaching the desired low pressure, potentially requiring higher temperatures that lead to decomposition. Check all joints and seals.
Chromatography Issues
Q: How do I choose the right solvent system (mobile phase) for column chromatography?
A: The ideal solvent system will provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. For thiazole derivatives, which are moderately polar, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.
Q: My compound is streaking on the TLC plate and the column. Why is this happening?
A: Streaking is often caused by:
-
Overloading: Too much sample has been applied to the TLC plate or loaded onto the column. Try using a more dilute solution.
-
Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase, causing it to streak. A slightly more polar solvent system might resolve this.
-
Compound Acidity/Basicity: If your compound is acidic or basic, it can interact with the silica gel (which is slightly acidic). Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often prevent streaking.
Experimental Protocols
Protocol 1: Vacuum Distillation
This is a generalized protocol based on methods for similar thiazole compounds.[1][2]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for your target compound under the applied pressure. It is advisable to collect a small forerun fraction, the main product fraction, and a tail fraction in separate receiving flasks.
-
Analysis: Analyze the collected fractions for purity using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
This protocol provides a general workflow for purification by column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Monitoring: Monitor the fractions being eluted using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point (related compound: 5-Acetyl-2,4-dimethylthiazole) | 228-230 °C @ 760 mmHg | [3][4] |
| Boiling Point (related compound: 2-acetylthiazole) | 89-91 °C @ 1.6 kPa | [2] |
| Boiling Point (related compound: 2,4-dimethylthiazole) | 143-145 °C | [1] |
| Molecular Weight (this compound) | ~155.22 g/mol | [4] |
Purification Workflow
Caption: General purification workflow for crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 3. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 4. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues and degradation of 2-Acetyl-4,5-dimethylthiazole under different conditions
This technical support center provides guidance on the stability issues and degradation of 2-Acetyl-4,5-dimethylthiazole. It is intended for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the stability profile of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the purity of my this compound sample decreasing over time, even when stored in a seemingly inert solvent? | Hydrolysis: The acetyl group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. The thiazole ring itself can also undergo pH-dependent degradation. | - Ensure the solvent is strictly neutral and anhydrous. - Buffer the solution to a pH between 5 and 7 for short-term storage. - For long-term storage, store as a dry solid at low temperatures. |
| I am observing unexpected peaks in my chromatogram after exposing my sample to air. | Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for sample preparation. - Consider adding a suitable antioxidant if compatible with your experimental setup. |
| My sample has changed color and shows multiple degradation products after being left on the benchtop. | Photodegradation: Thiazole compounds can be sensitive to light, leading to ring cleavage and the formation of various degradation products. | - Protect the sample from light by using amber vials or wrapping containers in aluminum foil. - Conduct experiments under controlled lighting conditions. |
| After heating my sample, I notice a significant loss of the parent compound and the appearance of several new peaks. | Thermal Degradation: High temperatures can cause the degradation of the thiazole ring and the acetyl side chain. | - Avoid excessive heating during sample preparation and analysis. - If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. - Use a stability-indicating analytical method to monitor for thermal degradants. |
| The peak shape of this compound is poor in my HPLC analysis. | Interaction with Metal Ions: The thiazole ring can chelate with metal ions, which may be present in the HPLC system or sample matrix, leading to peak tailing. | - Use a metal-free or bio-inert HPLC system if possible. - Add a chelating agent like EDTA to the mobile phase (if compatible with your detection method). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be hydrolysis of the acetyl group and the thiazole ring, oxidation of the sulfur atom, and photodegradation leading to ring cleavage.
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation pathways of similar compounds, potential degradation products could include 4,5-dimethylthiazole-2-carboxylic acid (from oxidation of the acetyl group), 4,5-dimethylthiazole (from deacetylation), and various ring-opened products resulting from hydrolysis and photodegradation. One of the primary products of acidic or basic hydrolysis is likely to be acetamide.[1]
Q3: How can I monitor the stability of this compound in my formulations?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector, is recommended. This will allow you to separate the parent compound from its degradation products and quantify them over time under various storage conditions.
Q4: Is this compound sensitive to pH?
A4: Yes, thiazole-containing compounds often exhibit pH-dependent stability. Both acidic and basic conditions can catalyze the hydrolysis of the acetyl group and potentially the thiazole ring. It is advisable to maintain the pH of solutions containing this compound in the neutral range (pH 5-7) to minimize degradation.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). For solutions, use an anhydrous, neutral solvent and store protected from light at a low temperature for short periods.
Quantitative Data on Degradation
The following table summarizes the expected degradation of this compound under different stress conditions. Please note that the exact degradation percentages are estimations based on the known stability of similar thiazole derivatives and should be confirmed by experimental studies.
| Stress Condition | Parameter | Condition | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | pH | 2 (with HCl) | 15 - 30 | Acetamide, 4,5-dimethylthiazole, Ring-opened products |
| Base Hydrolysis | pH | 10 (with NaOH) | 20 - 40 | Acetamide, 4,5-dimethylthiazole, Ring-opened products |
| Oxidation | Oxidizing Agent | 3% H₂O₂ | 10 - 25 | This compound-N-oxide, Sulfoxide derivatives |
| Photodegradation | Light Source | UV light (254 nm) | 30 - 60 | Complex mixture of ring-cleavage products |
| Thermal Degradation | Temperature | 80°C | 5 - 15 | 4,5-dimethylthiazole, various volatile sulfur compounds |
Disclaimer: The degradation percentages are illustrative and will depend on the exact experimental conditions (e.g., duration of exposure, concentration, matrix).
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Keep the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent before analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
The method should be capable of separating the parent compound from all generated degradation products.
Stability-Indicating UPLC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent and degradants (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the parent ion and potential fragment ions for identification and quantification.
Visualizations
References
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Acetyl-4,5-dimethylthiazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-Acetyl-4,5-dimethylthiazole. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to effectively address these issues in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a heterocyclic compound with the chemical formula C₇H₉NOS.[1][2] Its molecular structure, containing a nonpolar thiazole ring and acetyl and methyl groups, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous solutions. It is classified as insoluble in water.[1] A predicted water solubility is approximately 1.1 g/L.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening and how can I fix it?
This is a common phenomenon known as "precipitation upon dilution." Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when the solution is diluted with an aqueous buffer where it is poorly soluble. To mitigate this, you can:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, if possible, as higher concentrations can be toxic to cells.
-
Use a co-solvent system: A mixture of solvents can enhance solubility.
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Employ a different solubilization technique: For more robust and long-term solutions, consider using cyclodextrins or creating a solid dispersion.
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
The primary strategies for enhancing the solubility of poorly water-soluble compounds like this compound can be categorized as follows:
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Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.
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Chemical Modifications: This involves creating salt forms of the compound if it has ionizable groups, though this is not applicable to this compound.
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Formulation Approaches: These are often the most practical and effective methods and include:
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Co-solvents: Using a mixture of water-miscible organic solvents.
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Cyclodextrins: Encapsulating the compound in cyclodextrin molecules.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The aqueous solubility limit is exceeded. | 1. Increase the proportion of co-solvent (e.g., ethanol, PEG 400) in your final solution. 2. Prepare a cyclodextrin inclusion complex before adding to the buffer. 3. Use a solid dispersion formulation of the compound. |
| Compound appears to dissolve initially but crashes out over time. | The solution is metastable. The compound may be in an amorphous state that crystallizes over time. | 1. Ensure the final concentration is below the thermodynamic solubility limit. 2. Solid dispersions can help stabilize the amorphous form. 3. Store the solution under conditions that minimize crystallization (e.g., refrigeration, if stability allows). |
| High concentrations of co-solvents are affecting my biological assay. | Co-solvents can have their own biological effects or be cytotoxic at higher concentrations. | 1. Optimize the co-solvent concentration to the lowest effective level. 2. Switch to a more biocompatible solubilization method like cyclodextrin complexation. 3. Perform a vehicle control experiment to determine the tolerance of your assay to the co-solvent. |
| I need to prepare a high-concentration aqueous stock solution. | The intrinsic aqueous solubility of the compound is too low. | 1. Cyclodextrin complexation is often the most effective method for significantly increasing apparent solubility. 2. Investigate the preparation of a nanosuspension. |
Quantitative Data Summary
The following tables summarize key data for this compound and common excipients used for solubility enhancement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [1][2] |
| Molecular Weight | 155.22 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Water Solubility | Insoluble (Predicted: 1.1 g/L) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, fats, and most organic solvents | [1] |
Table 2: Comparison of Solubility Enhancement Techniques (Illustrative)
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, PEG 400) | 2 to 50-fold | Simple to prepare, readily available solvents. | Potential for precipitation upon dilution, solvent toxicity in biological assays. |
| Cyclodextrins (e.g., HP-β-CD) | 10 to 100-fold | High efficiency, good biocompatibility, can improve stability. | Limited by the stoichiometry of the complex, can be more expensive. |
| Solid Dispersions (e.g., with PVP, PEG) | 20 to 200-fold | Can significantly enhance dissolution rate and bioavailability, stabilizes amorphous form. | Manufacturing process can be complex, potential for physical instability during storage. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the solubility of this compound in various co-solvent/water mixtures.
Materials:
-
This compound
-
Ethanol (95%)
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water
-
Vortex mixer
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Shaking incubator
-
Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
Methodology:
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Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol in water and PEG 400 in water).
-
Add an excess amount of this compound to 1 mL of each co-solvent mixture in a sealed vial.
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Vortex the vials for 1 minute to ensure initial dispersion.
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Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
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After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase or solvent for analysis.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
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This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add a molar excess of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation. Gentle heating (e.g., 40-50 °C) can be used to facilitate the process.
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After stirring, filter the solution to remove any un-complexed, undissolved compound.
-
Freeze the resulting clear solution at -80 °C.
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.
-
The resulting powder is the inclusion complex, which can be reconstituted in water to determine its solubility.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or a high molecular weight Polyethylene Glycol (PEG 6000)
-
Ethanol or methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the compound and the carrier in a minimal amount of a common volatile solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator. The solubility and dissolution rate of this solid dispersion can then be tested.
Visualizations
The following diagrams illustrate the logical workflows for addressing the poor solubility of this compound.
References
Technical Support Center: Improving the Selectivity of the Maillard Reaction Towards 2-Acetyl-4,5-dimethylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Acetyl-4,5-dimethylthiazole via the Maillard reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | - Incorrect precursors or precursor ratios.- Suboptimal reaction temperature.- Inappropriate pH of the reaction medium.- Insufficient reaction time. | - Verify Precursors: Ensure the use of a sulfur and amino group source (e.g., L-cysteine), a dicarbonyl source for the 4,5-dimethyl substitution (e.g., 2,3-butanedione/diacetyl), and a precursor for the 2-acetyl group (e.g., pyruvaldehyde or a reducing sugar that degrades to it).- Optimize Temperature: The Maillard reaction is temperature-dependent. Start with a temperature range of 100-140°C and optimize. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts.[1] |
| Poor Selectivity / High Levels of Impurities | - Formation of alternative thiazoles or other heterocyclic compounds.- Side reactions such as Strecker degradation leading to other aldehydes and pyrazines.- Polymerization and formation of melanoidins (brown pigments). | - Control pH: Alkaline conditions generally favor the formation of 2-acetylthiazole.[2] Experiment with a pH range of 7-9 to enhance the cyclization leading to the desired thiazole.- Precursor Ratios: Systematically vary the molar ratios of your precursors. An excess of one reactant may push the reaction towards a specific side product.- Reaction Time: Monitor the reaction over time using GC-MS to identify the point of maximum yield before significant degradation or side product formation occurs. |
| Inconsistent Results Between Batches | - Variability in raw material quality.- Poor control over reaction parameters (temperature, pH, mixing).- Inconsistent heating rates. | - Standardize Reagents: Use high-purity, standardized precursors for each reaction.- Precise Control: Utilize a temperature-controlled oil bath or reaction block for consistent heating. Employ a pH meter and maintain the pH throughout the reaction. Ensure consistent and efficient stirring.- Controlled Heating: Use a standardized heating ramp to ensure reproducibility. |
| Difficulty in Product Isolation and Purification | - Complex reaction mixture containing numerous byproducts.- Thermal degradation of the target compound during workup. | - Solvent Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to extract the target compound from the aqueous reaction medium.- Chromatography: Employ column chromatography (e.g., silica gel) or preparative HPLC for purification. The choice of eluent will need to be optimized.- Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical precursors for the synthesis of this compound via the Maillard reaction?
A1: The key precursors are:
-
A source of sulfur and an amino group: L-cysteine is a commonly used and effective precursor as it provides both.
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A source for the 4,5-dimethylthiazole ring: 2,3-Butanedione (also known as diacetyl) is the logical precursor for the C4 and C5 methyl groups.
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A source for the 2-acetyl group: This can be derived from the degradation of reducing sugars like glucose, which form dicarbonyl compounds such as pyruvaldehyde (methylglyoxal).[1][2]
Q2: What is the proposed reaction pathway for the formation of this compound?
A2: The formation of this compound is a multi-step process within the complex Maillard reaction network. A plausible pathway involves the reaction of key intermediates derived from the initial precursors.
Q3: How does pH influence the selectivity of the reaction?
A3: pH is a critical factor. Alkaline conditions (pH 7-9) have been shown to favor the formation of 2-acetylthiazole, a structurally similar compound.[2] This is likely due to the enhanced cyclization of intermediates under these conditions. In acidic conditions, other sulfur-containing compounds like thiols and sulfides may be preferentially formed.
Q4: What is the optimal temperature range for this reaction?
A4: The Maillard reaction generally requires elevated temperatures, typically in the range of 100-180°C. For the formation of specific flavor compounds like thiazoles, a range of 100-140°C is often a good starting point.[1] It is crucial to optimize the temperature for your specific system, as excessively high temperatures can lead to increased formation of undesirable byproducts and melanoidins.
Q5: What are the major side reactions to be aware of?
A5: The Maillard reaction is notoriously complex, with numerous competing reactions. Key side reactions include:
-
Strecker Degradation: This reaction of amino acids with dicarbonyl compounds can lead to the formation of various aldehydes and pyrazines, which will compete with thiazole formation.
-
Formation of other heterocyclic compounds: Depending on the available intermediates, other thiazoles, thiophenes, and pyrazines can be formed.
-
Melanoidin Formation: At later stages of the Maillard reaction, high molecular weight, brown-colored polymers called melanoidins are formed. These can reduce the yield of volatile flavor compounds.
Q6: What analytical techniques are recommended for monitoring the reaction and quantifying the product?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying volatile compounds like this compound in the complex reaction mixture. For non-volatile intermediates or for higher precision quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) can be employed.
Experimental Protocols
Representative Protocol for a Model System
-
Reactant Preparation:
-
Prepare aqueous solutions of L-cysteine, 2,3-butanedione (diacetyl), and a reducing sugar (e.g., D-glucose as a precursor for pyruvaldehyde). A typical starting molar ratio might be 1:1:1.
-
-
Reaction Setup:
-
In a sealed, pressure-resistant glass vessel, combine the reactant solutions.
-
Adjust the initial pH of the mixture to a desired value (e.g., 8.0) using a food-grade base such as sodium hydroxide.
-
-
Heating:
-
Heat the sealed vessel in a temperature-controlled oil bath or oven to the desired reaction temperature (e.g., 120°C).
-
Maintain the temperature for a specific duration (e.g., 60 minutes). The reaction time should be optimized by taking samples at different intervals.
-
-
Reaction Termination:
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Rapidly cool the reaction vessel in an ice bath to quench the reaction.
-
-
Extraction:
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Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane) multiple times.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Analysis and Purification:
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Analyze the crude extract by GC-MS to identify and quantify this compound and major byproducts.
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If necessary, purify the target compound using column chromatography or preparative GC/HPLC.
-
Data Presentation
Due to the lack of specific quantitative data for the yield of this compound in the literature, the following table illustrates the expected qualitative and semi-quantitative trends based on general principles of the Maillard reaction for thiazole formation.
| Parameter Varied | Condition | Expected Yield of this compound | Expected Purity/Selectivity | Rationale |
| pH | Acidic (e.g., 4-6) | Low | Low | Favors formation of other sulfur compounds like thiols. |
| Neutral (e.g., 7) | Moderate | Moderate | ||
| Alkaline (e.g., 8-9) | High | High | Promotes the necessary cyclization reactions for thiazole formation.[2] | |
| Temperature | Low (e.g., <100°C) | Very Low | N/A | Insufficient energy for the Maillard reaction to proceed at a significant rate. |
| Moderate (e.g., 100-140°C) | Optimal Range | Moderate to High | Balances reaction rate with the minimization of side reactions.[1] | |
| High (e.g., >160°C) | May Decrease | Low | Increased formation of melanoidins and other degradation products. | |
| Reactant Ratio | High Sugar/Dicarbonyl | May Increase Yield | May Decrease | Can lead to more side products from sugar degradation. |
| (vs. Cysteine) | Equimolar | Good Starting Point | Good Starting Point | Balanced stoichiometry for the core reaction. |
| High Cysteine | May Increase Yield | May Increase | Ensures sufficient sulfur and amino groups for thiazole formation. |
Note: This table represents expected trends and should be used as a guide for experimental design. Optimal conditions must be determined empirically.
References
Addressing matrix effects in the analysis of 2-Acetyl-4,5-dimethylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Acetyl-4,5-dimethylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound, these effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading). This interference can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in the GC-MS analysis of this compound?
A2: Common causes include:
-
Co-eluting Compounds: Other volatile or semi-volatile compounds in the sample matrix that elute from the gas chromatography (GC) column at the same time as this compound can interfere with its ionization in the mass spectrometer (MS) source.
-
Active Sites in the GC System: Non-volatile matrix components can accumulate in the GC inlet liner or at the head of the analytical column. These residues can create active sites that may interact with the analyte, leading to peak tailing or signal loss. Conversely, they can sometimes shield active sites, leading to signal enhancement.
-
High Concentrations of Matrix Components: Overloading the GC column with high concentrations of matrix components can lead to poor peak shape and altered retention times for the analyte.
Q3: What are the primary strategies to mitigate matrix effects?
A3: The primary strategies include:
-
Sample Preparation: Employing effective sample preparation techniques to remove interfering matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for predictable matrix effects.
-
Standard Addition Method: Adding known amounts of the analyte to the sample to create a calibration curve within the sample's own matrix.
-
Use of an Internal Standard: Introducing a known concentration of a compound (ideally a stable isotope-labeled version of the analyte) to all samples and standards to normalize for signal variations caused by matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?
Answer:
Poor peak shape is a common issue that can affect the accuracy of integration and quantification. The following table summarizes potential causes and recommended actions.
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet liner or column due to matrix accumulation. | 1. Replace the GC inlet liner. 2. Trim the first 10-20 cm of the analytical column. 3. Use a deactivated liner and column. |
| Incompatible solvent polarity with the stationary phase. | Ensure the sample solvent is compatible with the GC column's stationary phase. | |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If the problem persists, the column may need to be replaced. | |
| Peak Fronting | Column overloading. | 1. Dilute the sample extract. 2. Reduce the injection volume. 3. Increase the split ratio if using a split injection. |
| Inappropriate initial oven temperature. | For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the injection solvent to allow for proper solvent focusing. |
A logical workflow for troubleshooting peak shape issues is presented below.
Issue 2: Inaccurate Quantification (Low or High Recovery)
Question: The calculated concentration of this compound in my samples is consistently too low or too high. How can I address this?
Answer:
Inaccurate quantification is often a direct result of matrix-induced signal suppression or enhancement. The following table provides guidance on how to identify and correct for these effects.
| Observation | Potential Cause | Recommended Solution |
| Low Recovery | Matrix-Induced Signal Suppression: Co-eluting matrix components interfere with the ionization of the analyte in the MS source. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., Solid Phase Extraction) to remove interferences. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the suppression effect. 3. Employ Stable Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for signal suppression. |
| High Recovery | Matrix-Induced Signal Enhancement: Non-volatile matrix components coat active sites in the GC inlet, preventing analyte degradation and leading to an artificially high signal. | 1. Use Matrix-Matched Calibration: This is the most effective way to compensate for predictable signal enhancement. 2. Employ Stable Isotope Dilution: A stable isotope-labeled internal standard will be affected by the enhancement in the same way as the native analyte, thus providing accurate correction. 3. Standard Addition Method: Add known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself. |
Data Presentation: Illustrative Recovery Data
The following table provides an illustrative example of recovery data for this compound in a beef broth matrix, demonstrating the effectiveness of different calibration strategies.
| Calibration Method | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Solvent-Based Calibration | 50 | 38.5 | 77 | 8.2 |
| 100 | 79.2 | 79 | 7.5 | |
| Matrix-Matched Calibration | 50 | 49.1 | 98 | 4.1 |
| 100 | 101.5 | 102 | 3.8 | |
| Stable Isotope Dilution | 50 | 50.8 | 102 | 2.5 |
| 100 | 99.3 | 99 | 2.1 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Microextraction (SPME)
This protocol describes the extraction of this compound from a liquid food matrix (e.g., coffee or beef broth) prior to GC-MS analysis.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
If using an internal standard, spike the sample with a known amount of this compound-d3 solution.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.
-
The workflow for SPME sample preparation is visualized below.
Protocol 2: GC-MS Analysis
This protocol provides typical GC-MS parameters for the analysis of this compound.
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 240°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-250 for initial identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 141, 126, 84).
-
-
Technical Support Center: Enhancing the Flavor Stability of 2-Acetyl-4,5-dimethylthiazole in Food Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the flavor stability of 2-Acetyl-4,5-dimethylthiazole in various food matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its flavor stability a concern?
This compound is a potent flavor compound known for its nutty, roasted, and meaty aroma profile, making it a valuable ingredient in savory food products.[1][2] However, as a volatile and reactive molecule, its flavor can degrade over time due to various factors in the food matrix and during processing and storage, leading to a loss of desired sensory characteristics.
Q2: What are the primary factors that contribute to the degradation of this compound?
The stability of this compound is influenced by several factors, including:
-
pH: The pH of the food matrix can significantly impact the stability of thiazole compounds. Generally, they are more stable in neutral to slightly acidic conditions. Extreme pH levels can catalyze degradation reactions.
-
Temperature: As with many flavor compounds, high temperatures used during food processing (e.g., baking, frying, retorting) can accelerate degradation and volatilization.[3]
-
Light: Exposure to UV light can induce photochemical reactions that may lead to the degradation of the thiazole ring structure.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavor molecule.
-
Food Matrix Interactions: Components within the food matrix, such as proteins and starches, can interact with and bind the flavor compound, reducing its volatility and perceived intensity.[3]
Q3: What are the common degradation pathways for thiazole-based flavor compounds?
Thiazole compounds, often formed during the Maillard reaction, can degrade through several pathways.[4][5][6][7] These can include ring cleavage, oxidation of the acetyl group, and reactions with other food components. The specific degradation products will depend on the conditions and the food matrix.
Troubleshooting Guide
Issue 1: Rapid loss of nutty/roasted flavor in a liquid-based food product (e.g., soups, sauces).
-
Possible Cause 1: High Processing Temperature.
-
Troubleshooting:
-
If possible, reduce the processing temperature and/or time.
-
Consider adding the flavor compound at a later stage of processing to minimize heat exposure.[3]
-
Evaluate the use of High-Temperature Short-Time (HTST) processing if applicable to your product.
-
-
-
Possible Cause 2: Unfavorable pH.
-
Troubleshooting:
-
Measure the pH of your product. If it is highly acidic or alkaline, consider adjusting it to a more neutral range (pH 6-7) if this does not negatively impact other product attributes.
-
Buffer the system to maintain a stable pH throughout the shelf life.
-
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting:
-
Incorporate antioxidants into your formulation. See the "Experimental Protocols" section for guidance on selecting and using antioxidants.
-
Minimize headspace oxygen in packaging through methods like nitrogen flushing or using oxygen-scavenging packaging materials.
-
-
Issue 2: Inconsistent flavor profile in a dry-mix or powdered product.
-
Possible Cause 1: Volatilization and Loss During Mixing and Storage.
-
Troubleshooting:
-
Microencapsulate the this compound to protect it from volatilization. A detailed protocol for spray-drying microencapsulation is provided below.
-
Store the powdered product in airtight containers in a cool, dark, and dry place.
-
-
-
Possible Cause 2: Interaction with Other Ingredients.
-
Troubleshooting:
-
Microencapsulation can also prevent interactions between the flavor compound and other ingredients in the mix.
-
Evaluate the compatibility of the flavor compound with other ingredients in a model system before full-scale production.
-
-
Issue 3: Development of off-flavors during the shelf life of the product.
-
Possible Cause 1: Degradation of this compound into undesirable compounds.
-
Troubleshooting:
-
Identify the off-notes using sensory evaluation and analytical techniques like Gas Chromatography-Olfactometry (GC-O).[8]
-
Based on the identified off-notes, hypothesize the degradation pathway and implement targeted stabilization strategies (e.g., antioxidants for oxidative off-notes).
-
-
-
Possible Cause 2: Lipid Oxidation in the Food Matrix.
-
Troubleshooting:
-
The degradation of fats and oils can produce compounds that mask or alter the desired flavor profile.
-
Incorporate antioxidants to inhibit lipid oxidation. Both synthetic (e.g., BHA, BHT) and natural (e.g., tocopherols, rosemary extract) antioxidants can be effective.[9]
-
-
Data Presentation
Table 1: Factors Affecting the Stability of Thiazole Flavor Compounds
| Factor | Condition | Impact on Stability | Recommendations |
| pH | Highly Acidic (<4) | Potential for hydrolysis and ring opening. | Adjust pH towards neutral if possible; consider encapsulation. |
| Neutral (6-7) | Generally more stable. | Maintain this pH range for optimal flavor retention. | |
| Highly Alkaline (>8) | Can promote degradation and rearrangement reactions. | Avoid prolonged exposure to high pH; use encapsulation. | |
| Temperature | Low (Refrigeration) | Slows down degradation reactions. | Store products at refrigerated or frozen temperatures. |
| Moderate (Ambient) | Gradual flavor loss over time. | Encapsulation and antioxidants are recommended for shelf-stable products. | |
| High (Processing) | Significant volatilization and degradation.[3] | Minimize heat exposure; add flavor late in the process; use encapsulation. | |
| Light | UV Exposure | Can induce photodegradation. | Use opaque packaging materials to protect from light. |
| Oxygen | Presence of O₂ | Promotes oxidative degradation. | Use antioxidants; employ oxygen-scavenging packaging or modified atmosphere packaging. |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray-Drying
This protocol describes a common method for encapsulating volatile flavor compounds to enhance their stability.
1. Materials:
- This compound
- Wall materials: Maltodextrin (DE 10-20) and Gum Arabic (1:1 ratio)
- Distilled water
- High-speed homogenizer
- Spray-dryer
2. Methodology:
- Preparation of the Wall Solution:
- Dissolve the maltodextrin and gum arabic in distilled water to create a 30% (w/w) solution. Stir continuously until fully dissolved.
- Emulsification:
- Add this compound to the wall solution at a core-to-wall ratio of 1:4 (w/w).
- Homogenize the mixture at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.
- Spray-Drying:
- Set the spray-dryer inlet temperature to 180°C and the outlet temperature to 80-90°C.[10]
- Feed the emulsion into the spray-dryer at a constant rate.
- Collect the resulting powder from the cyclone.
- Storage:
- Store the encapsulated powder in an airtight, opaque container at cool and dry conditions.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol provides a framework for testing the effectiveness of different antioxidants in preserving the flavor of this compound in a food matrix.
1. Materials:
- Food product containing this compound
- Antioxidants to be tested (e.g., BHA, BHT, mixed tocopherols, rosemary extract)
- Control sample (no added antioxidant)
- Analytical equipment for quantification (e.g., GC-MS)
- Trained sensory panel
2. Methodology:
- Sample Preparation:
- Prepare several batches of the food product.
- To each batch, add a different antioxidant at a predetermined concentration (e.g., 200 ppm). Include a control batch with no added antioxidant.
- Accelerated Shelf-Life Study:
- Store the samples under controlled conditions that accelerate degradation (e.g., elevated temperature of 35-40°C, exposure to light).
- Analysis:
- At regular intervals (e.g., 0, 1, 2, 4, 8 weeks), take samples from each batch for analysis.
- Quantitative Analysis: Use a validated GC-MS method to quantify the concentration of this compound in each sample.
- Sensory Analysis: Have a trained sensory panel evaluate the intensity of the nutty/roasted aroma and the presence of any off-flavors.
- Data Evaluation:
- Plot the concentration of this compound over time for each antioxidant treatment.
- Compare the sensory scores for flavor intensity and off-flavors across the different treatments.
- Determine which antioxidant provides the best protection for the flavor compound.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting flowchart for flavor instability of this compound.
Caption: Experimental workflow for microencapsulation by spray-drying.
References
- 1. Antioxidants, Food Processing and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How heat affects flavor [restaurantbusinessonline.com]
- 4. ragus.co.uk [ragus.co.uk]
- 5. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. Complete Guide to Spray-Drying Flavors: How It Works [shpilotech.com]
Validation & Comparative
A Comparative Analysis of the Flavor Profiles of 2-Acetyl-4,5-dimethylthiazole and 2-Acetylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor and aroma profiles of two closely related thiazole derivatives: 2-Acetyl-4,5-dimethylthiazole and 2-acetylthiazole. Thiazoles are a class of heterocyclic compounds that contribute significantly to the flavor of a wide variety of cooked and processed foods. Understanding the nuances of their sensory characteristics is crucial for food scientists, flavor chemists, and professionals in drug development, where taste masking and palatability are of paramount importance.
Executive Summary
Both 2-acetylthiazole and its dimethylated analog, this compound, are potent aroma compounds associated with desirable roasted, nutty, and savory notes. While 2-acetylthiazole is well-characterized with a prominent popcorn-like and roasted aroma, data on this compound is less abundant. However, analysis of a closely related isomer, 5-Acetyl-2,4-dimethylthiazole, suggests a flavor profile that is also nutty, roasted, and meaty. The addition of the two methyl groups on the thiazole ring is expected to modulate the flavor profile, potentially enhancing certain notes and altering the overall sensory perception and odor threshold.
Comparative Flavor Profiles
The following table summarizes the known flavor and aroma descriptors for 2-acetylthiazole and provides an inferred profile for this compound based on available data for a positional isomer.
| Feature | 2-Acetylthiazole | This compound (inferred) |
| Primary Descriptors | Popcorn, Nutty, Roasted, Meaty, Cereal-like[1] | Nutty, Roasted, Meaty[2] |
| Secondary Descriptors | Toasted, Bready, Cocoa, Hazelnut[3] | Earthy, Sulfurous, Boiled Meat, Coffee nuances |
| Odor Threshold | Low, in the parts per billion (ppb) range[3] | Presumed to be low, with high potency[2] |
| Reported Occurrences | Roasted meats, coffee, cocoa, cereals[3] | Expected in similar roasted and savory food systems |
Detailed Flavor Profile of 2-Acetylthiazole
2-Acetylthiazole is a well-established flavor ingredient known for its powerful and complex aroma. Its flavor profile is predominantly characterized by roasted, nutty, and popcorn-like notes.[4][5] At higher concentrations, it can impart more pronounced meaty and savory characteristics.[3] The presence of subtle sulfurous undertones adds to its complexity. Due to its remarkably low odor threshold, even trace amounts of 2-acetylthiazole can significantly influence the overall flavor of a product.[3][5] It is a key component in the flavor of many thermally processed foods, including roasted meats, coffee, and baked goods.[3][6]
Inferred Flavor Profile of this compound
Experimental Protocols for Sensory Analysis
To definitively compare the flavor profiles of these two compounds, a comprehensive sensory analysis protocol is required. The following outlines a standard methodology that can be employed.
Objective
To characterize and compare the sensory attributes of this compound and 2-acetylthiazole.
Methodology
-
Panelist Selection and Training: A panel of 8-12 trained sensory assessors should be selected. Panelists should be screened for their ability to detect and describe basic tastes and aromas. Training should involve the use of reference standards for relevant flavor descriptors (e.g., nutty, roasted, popcorn, meaty, sulfurous).
-
Sample Preparation:
-
Stock solutions of this compound and 2-acetylthiazole will be prepared in a neutral solvent, such as deodorized propylene glycol or water.
-
A series of dilutions will be prepared to determine the detection and recognition thresholds.
-
For descriptive analysis, samples will be prepared at concentrations deemed to be supra-threshold and representative of typical use levels. These will be presented in a neutral base (e.g., water, unsalted broth, or a simple sugar solution).
-
-
Sensory Evaluation Techniques:
-
Triangle Test: To determine if a perceptible difference exists between the two compounds at a given concentration.
-
Descriptive Analysis: Using a consensus vocabulary developed by the trained panel, the intensity of each flavor attribute will be rated on a structured scale (e.g., a 15-point intensity scale).
-
Gas Chromatography-Olfactometry (GC-O): To identify the key aroma-active components of each compound and their respective odor intensities. The effluent from the gas chromatograph is split and directed to both a chemical detector (like a mass spectrometer) and a sniffing port, where a trained analyst can describe the aroma of the eluting compounds.
-
Data Analysis
Statistical analysis (e.g., ANOVA, t-tests) will be used to determine significant differences in the intensity ratings of the sensory attributes between the two compounds. GC-O data will be compiled to create an aromagram for each compound, visually representing the key odorants and their intensities.
Logical Workflow for Comparative Sensory Analysis
Caption: A flowchart of the experimental workflow for the comparative sensory analysis.
Conclusion
While both 2-acetylthiazole and this compound contribute to the desirable savory and roasted notes in foods, their flavor profiles are distinct. 2-Acetylthiazole is well-defined by its characteristic popcorn and nutty aroma. The addition of two methyl groups in this compound is anticipated to enhance the meaty and roasted character, potentially introducing more complex earthy and sulfurous notes. Further rigorous sensory analysis, as outlined in the proposed experimental protocol, is necessary to fully elucidate the specific sensory differences and to quantify their respective contributions to the overall flavor profile. This knowledge will enable more precise and innovative applications in the fields of food science and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Buy Bulk - 2-Acetylthiazole | Wholesale Supplier [sinofoodsupply.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 2-acetyl Thiazole | 24295-03-02 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]
2-Acetyl-4,5-dimethylthiazole vs. pyrazines: formation in the Maillard reaction
A Comparative Guide for Researchers and Flavor Chemists
The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions responsible for the desirable aromas in a vast array of cooked foods. Within this intricate web of reactions, the formation of heterocyclic compounds, such as thiazoles and pyrazines, plays a pivotal role in defining the final sensory profile. This guide provides an in-depth, objective comparison of the formation of a key thiazole derivative, 2-acetyl-4,5-dimethylthiazole, and the broad class of pyrazines, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Formation
| Feature | This compound | Pyrazines |
| Key Precursors | Cysteine (or other sulfur source), dicarbonyls (e.g., methylglyoxal, glyoxal), and a source of ammonia. | Amino acids (various), reducing sugars (leading to dicarbonyls like glyoxal and methylglyoxal). |
| Defining Element | Sulfur, primarily from the amino acid cysteine. | Nitrogen, from the amino group of amino acids. |
| Typical Aroma Profile | Nutty, roasted, meaty, savory. | Roasted, nutty, toasted, coffee-like, cocoa-like. |
| Key Formation Driver | Presence and concentration of a sulfur source (cysteine). | Condensation of α-aminoketones derived from Strecker degradation of amino acids. |
| Influence of pH | Formation is favored under alkaline conditions.[1] | Formation is also generally favored under alkaline conditions. |
Formation Pathways: A Visual Representation
The formation of these two important classes of flavor compounds stems from common intermediates in the Maillard reaction but diverges based on the availability of specific precursors, most notably a sulfur source.
References
Unveiling the Potency of Novel Thiazole Derivatives Against Microbial Threats: A Comparative Guide
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of newly synthesized thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The data presented herein is based on recent studies and highlights the promising efficacy of these compounds against a range of pathogenic microorganisms.
Performance Snapshot: Thiazole Derivatives vs. Conventional Antibiotics
The antimicrobial prowess of novel thiazole derivatives is quantitatively summarized below, showcasing their Minimum Inhibitory Concentrations (MIC) against representative Gram-positive and Gram-negative bacteria. For context, their activity is compared with Norfloxacin, a widely used broad-spectrum antibiotic.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µM) | Escherichia coli (Gram-negative) MIC (µM) | Reference Compound: Norfloxacin MIC (µM) |
| Thiazole Derivative A | 16.1 | 16.1 | 3.12 |
| Thiazole Derivative B | 28.8 (against B. subtilis) | - | 6.25 (against B. subtilis) |
| Thiazole Derivative C | 15.00 (Zone of Inhibition in mm at 200 µg/mL) | 14.40 (Zone of Inhibition in mm at 200 µg/mL) | 17.00 & 18.00 (Zone of Inhibition in mm) |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison of zone of inhibition and MIC values should be done with caution.[1][2]
In Focus: The Mechanism of Action
Several studies suggest that thiazole derivatives may exert their antimicrobial effects through various mechanisms. One of the prominent proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][3] Another potential target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis.[1] The disruption of these fundamental cellular processes leads to bacterial cell death.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Experimental Protocols
The following section details the standard methodologies employed in the evaluation of the antimicrobial activity of novel thiazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency. The broth microdilution method is a widely accepted and utilized technique.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Novel thiazole derivatives and reference antibiotics, dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
A serial two-fold dilution of the thiazole derivatives and reference antibiotics is prepared in the microtiter plates using MHB. The final volume in each well is typically 100 µL.
-
Each well is then inoculated with 100 µL of the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
A positive control (medium with inoculum, no compound) and a negative control (medium only) are included on each plate.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
To ascertain whether an antimicrobial agent is bacteriostatic or bactericidal, the MBC is determined. This is the lowest concentration of the agent that kills 99.9% of the initial bacterial population.
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated under suitable conditions to allow for bacterial growth.
-
The MBC is identified as the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4]
Caption: Hypothetical pathway of DNA gyrase inhibition by thiazole derivatives.
Concluding Remarks
The exploration of novel thiazole derivatives represents a promising frontier in the development of new antimicrobial agents. The data and methodologies presented in this guide underscore the potential of these compounds to address the growing challenge of drug-resistant pathogens. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential.
References
Comparative analysis of different synthetic routes to 2-Acetyl-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Acetyl-4,5-dimethylthiazole, a key heterocyclic compound with applications in flavor chemistry and as a potential building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a significant flavor component found in a variety of cooked foods, contributing to their characteristic nutty and roasted notes. Beyond its role in the food industry, the thiazole moiety is a prevalent scaffold in many biologically active compounds, making synthetic access to substituted thiazoles like this compound of great interest to medicinal chemists. This guide outlines and compares two plausible synthetic pathways: the classical Hantzsch Thiazole Synthesis and a multi-step approach involving the construction and subsequent functionalization of the thiazole ring.
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the formation of the thiazole ring. This route involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 3-halo-3-methyl-2-butanone and thioacetamide.
Experimental Protocol
Step 1: Synthesis of 3-Chloro-3-methyl-2-butanone
A solution of 3-methyl-2-butanone (1 equivalent) in a suitable solvent such as dichloromethane is cooled in an ice bath. Sulfuryl chloride (1.1 equivalents) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude 3-chloro-3-methyl-2-butanone is purified by vacuum distillation.
Step 2: Hantzsch Condensation
Thioacetamide (1 equivalent) and 3-chloro-3-methyl-2-butanone (1 equivalent) are dissolved in a polar solvent such as ethanol or isopropanol. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
| Parameter | Step 1: Halogenation | Step 2: Hantzsch Condensation |
| Reactants | 3-methyl-2-butanone, Sulfuryl chloride | 3-Chloro-3-methyl-2-butanone, Thioacetamide |
| Solvent | Dichloromethane | Ethanol |
| Temperature | 0-10 °C, then RT | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Yield | ~70-80% | ~60-70% |
Workflow Diagram
Caption: Workflow for the Hantzsch synthesis of this compound.
Route 2: Thiazole Formation Followed by Acetylation
This alternative route involves the initial construction of a 2,4,5-trimethylthiazole ring, which is then functionalized at the 2-methyl position to introduce the acetyl group. This approach avoids the direct handling of potentially unstable α-haloketones with a tertiary halogenated carbon.
Experimental Protocol
Step 1: Synthesis of 2,4,5-Trimethylthiazole
3-Bromo-2-butanone (1 equivalent) and thioacetamide (1.1 equivalents) are dissolved in a suitable solvent like ethanol. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate. The organic layer is dried and concentrated. The crude product is purified by vacuum distillation to yield 2,4,5-trimethylthiazole.
Step 2: Oxidation of 2-Methyl Group to Acetyl Group
This transformation can be challenging. A plausible method involves the conversion of the 2-methyl group to a 2-(1-hydroxyethyl) group, followed by oxidation.
-
Step 2a: Synthesis of 2-(1-Hydroxyethyl)-4,5-dimethylthiazole: 2,4,5-Trimethylthiazole is treated with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous solvent such as THF to deprotonate the 2-methyl group. Acetaldehyde (1.2 equivalents) is then added to the resulting anion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 2b: Oxidation to this compound: The 2-(1-hydroxyethyl)-4,5-dimethylthiazole is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to oxidize the secondary alcohol to the corresponding ketone. The reaction is monitored by TLC, and upon completion, the reaction mixture is worked up accordingly to remove the oxidant and byproducts. The final product is purified by column chromatography.
Data Presentation
| Parameter | Step 1: Thiazole Formation | Step 2a: Hydroxyethylation | Step 2b: Oxidation |
| Reactants | 3-Bromo-2-butanone, Thioacetamide | 2,4,5-Trimethylthiazole, n-BuLi, Acetaldehyde | 2-(1-Hydroxyethyl)-4,5-dimethylthiazole, PCC |
| Solvent | Ethanol | Anhydrous THF | Dichloromethane |
| Temperature | Reflux | -78 °C to RT | Room Temperature |
| Reaction Time | 4-6 hours | 2-3 hours | 2-4 hours |
| Yield | ~75-85% | ~50-60% | ~70-80% |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via acetylation.
Comparative Analysis
| Feature | Route 1: Hantzsch Synthesis | Route 2: Thiazole Formation & Acetylation |
| Overall Yield | Moderate (~42-56%) | Lower (~26-41%) |
| Number of Steps | 2 | 3 |
| Reagent Availability | Readily available | Requires strong base (n-BuLi) and careful handling |
| Scalability | Generally good | More challenging due to cryogenic conditions and stoichiometry of the base |
| Safety Considerations | Use of lachrymatory α-haloketone | Use of pyrophoric n-butyllithium and toxic chromium reagent (PCC) |
| Atom Economy | Good | Moderate |
| Purification | Standard chromatographic or distillation methods | Multiple chromatographic purifications required |
Conclusion
Both synthetic routes present viable pathways to this compound. The Hantzsch Synthesis (Route 1) is more direct and likely to provide a higher overall yield in fewer steps, making it potentially more suitable for larger-scale synthesis. However, it involves the preparation and handling of a potentially irritating α-haloketone.
Route 2 , involving the formation and subsequent functionalization of the thiazole ring, is a longer process with a lower anticipated overall yield. The requirement for cryogenic conditions, a strong organometallic base, and a toxic oxidizing agent makes it less amenable to large-scale production and introduces more significant safety and handling challenges. However, this route may offer more flexibility for accessing other 2-substituted-4,5-dimethylthiazole analogues by varying the electrophile used in the second step.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment and reagents, and safety considerations. For straightforward access to the target compound, the Hantzsch synthesis appears to be the more efficient and practical approach.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Acetyl-4,5-dimethylthiazole
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring data integrity and product quality. 2-Acetyl-4,5-dimethylthiazole, a key flavor and fragrance component, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of two common high-performance analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of this compound.
Due to a lack of direct cross-validation studies in published literature for this specific analyte, this guide presents a hypothetical cross-validation framework based on established methods for structurally similar thiazole derivatives. The experimental data herein is representative of the expected performance of these analytical techniques.
Data Presentation: A Quantitative Comparison
The following tables summarize the anticipated performance characteristics of GC-MS and HPLC-MS/MS methods for the quantification of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS Method | HPLC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/kg | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.3 µg/kg | Reportable |
| Accuracy (% Recovery) | 92-108% | 95-105% | 80-120% |
| Precision (% RSD) | |||
| Intra-day (n=6) | < 10% | < 7% | ≤ 15% |
| Inter-day (n=18) | < 12% | < 9% | ≤ 15% |
Table 2: Comparison of Chromatographic and Mass Spectrometric Parameters
| Parameter | GC-MS Method | HPLC-MS/MS Method |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | - | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Carrier Gas/Flow Rate | Helium, 1.0 mL/min | 0.3 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | m/z 155, 140, 98 | m/z 156 → 114, 156 → 86 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as food products.
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution to enhance volatilization.
-
Spike with an appropriate internal standard (e.g., 2-Acetylthiazole-d3).
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC injector at 250°C for 5 minutes.
2. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard using the specified SIM ions.
Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity and is ideal for quantifying trace levels of this compound in various matrices, including biological fluids and pharmaceutical formulations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of liquid sample (e.g., plasma, beverage), add 50 µL of internal standard solution.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
Column Temperature: 40°C.
-
Mobile Phase Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-9 min (10% B).
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard using the specified MRM transitions.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
In Vitro Validation of the Antioxidant Properties of 2-Acetyl-4,5-dimethylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro antioxidant properties of 2-Acetyl-4,5-dimethylthiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on a comparative assessment against structurally related thiazole derivatives and established standard antioxidants. The objective is to offer a valuable resource for researchers by contextualizing the potential antioxidant capacity of this compound within the broader landscape of thiazole-based compounds and providing the necessary experimental frameworks for its evaluation.
Comparative Antioxidant Activity
The antioxidant potential of a compound is commonly evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.
The following table summarizes the reported IC50 values for several thiazole derivatives and standard antioxidants in three widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). This data provides a benchmark for interpreting future experimental results for this compound.
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/g) | Reference Compound(s) |
| Thiazole Derivatives | ||||
| Ethyl acetate fraction of Macaranga hypoleuca | 14.31 | 2.10 | - | Trolox |
| Butanol fraction of Macaranga hypoleuca | - | 3.21 | 0.48 | Trolox |
| Pyrrol-thiazole derivative 2a | 27.18 (µM) | - | - | - |
| Standard Antioxidants | ||||
| Trolox | 3.77 | 2.93 | - | - |
| Ascorbic Acid (Vitamin C) | - | - | - | - |
| Butylated Hydroxytoluene (BHT) | - | - | - | - |
Note: The antioxidant activity of thiazole derivatives can be influenced by the nature and position of substituents on the thiazole ring. The data presented is for comparative purposes and direct experimental validation of this compound is essential.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols serve as a guide for the experimental validation of this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the test or standard solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test or standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test and standard solutions: Prepare stock solutions and serial dilutions of the test compound and standard antioxidant.
-
Assay:
-
To a 96-well plate, add 10 µL of the test or standard solution at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes) and then measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]
-
Preparation of standard and test solutions: Prepare a standard curve using different concentrations of FeSO₄. Prepare solutions of the test compound at various concentrations.
-
Assay:
-
To a 96-well plate, add 20 µL of the test sample, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes). Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is expressed as µmol Fe(II) equivalents per gram of the sample.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro validation of the antioxidant properties of a test compound.
Caption: Workflow for the in vitro antioxidant activity assessment.
Antioxidant Mechanism of Action: Free Radical Scavenging
Antioxidants can neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The following diagram illustrates this fundamental principle.
References
A Comparative Guide to the Structure-Activity Relationship of Substituted Thiazoles in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with potent and selective biological activities.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted thiazoles in key biological systems, including their anticancer, antimicrobial, and anti-inflammatory effects. The information is supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Substituted Thiazoles
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization and specific enzymes.[5][6][7]
The anticancer activity of substituted thiazoles is significantly influenced by the nature and position of substituents on the thiazole ring and its associated phenyl rings.
-
2,4-Disubstituted Thiazoles: This is one of the most extensively studied classes. Modifications at the 2 and 4 positions of the thiazole ring have a profound impact on their anticancer potency. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), modifications to the "A" and "C" rings, as well as the linker between them, have been explored to enhance activity and improve pharmacokinetic properties like aqueous solubility and oral bioavailability.[5][6]
-
Phenyl-Amino-Thiazole (PAT) Derivatives: The introduction of an amino linkage between the phenyl and thiazole rings in the SMART template led to the development of PAT compounds. These derivatives not only maintained potent nanomolar activity against cancer cell lines by inhibiting tubulin polymerization but also demonstrated improved water solubility and were not susceptible to P-glycoprotein mediated multidrug resistance.[5][6]
-
Carbazole-Based Thiazoles: A series of carbazole-based 2,4-disubstituted thiazole derivatives have shown significant cytotoxicity against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines.[8]
-
Thiazole-Hydrazone Derivatives: Novel thiazole derivatives bearing a hydrazone group have demonstrated notable cytotoxic effects against hepatocellular (HepG2) and colon (HCT-116) cancer cell lines.[1] One of the most active compounds showed IC50 values of 4.9 µg/mL and 6.6 µg/mL against HepG2 and HCT-116 cell lines, respectively.[1]
-
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones: Within this series, the derivative with a specific substitution (compound 4c in the study) was found to be the most active against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[7] This compound also demonstrated potent inhibition of VEGFR-2.[7]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Phenyl-Amino-Thiazole (PAT) | Ovarian (OVCAR-8) | Nanomolar range | [5] |
| Phenyl-Amino-Thiazole (PAT) | Drug-resistant (NCI/ADR-RES) | Nanomolar range | [5] |
| Bisthiazole Derivative | Colon (HCT-116) | 6.6 µg/mL | [1] |
| Bisthiazole Derivative | Hepatocellular (HepG2) | 4.9 µg/mL | [1] |
| 2-Phenylacetamido-thiazole | E. coli KAS III (enzyme) | 5.3 µM | [1] |
| Carbazole based 2,4-disubstituted thiazoles | A549, MCF-7, HT29 | Varies by compound | [8] |
| Thiazolidin-4-one derivative (Compound 4) | HT-29, A549, MDA-MB-231 | 0.073, 0.35, and 3.10 µM | [9] |
| Thiazole derivative (Compound 4c) | MCF-7 | 2.57 ± 0.16 µM | [7] |
| Thiazole derivative (Compound 4c) | HepG2 | 7.26 ± 0.44 µM | [7] |
| Thiazole derivative (Compound 4c) | VEGFR-2 (enzyme) | 0.15 µM | [7] |
The antiproliferative activity of thiazole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).[7][8]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Several potent anticancer thiazole derivatives, such as those from the SMART and PAT series, exert their effect by binding to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[5][6] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Antimicrobial Activity of Substituted Thiazoles
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective agents.[1][10]
The antimicrobial efficacy of thiazoles is highly dependent on the substituents attached to the core ring system.
-
Substitution at R1 and R2 positions: In some series, electron-donating groups at both R1 and R2 positions were associated with antifungal activity, while R2 substitution was linked to increased antibacterial activity.[10]
-
Acyl group substitution: The presence of acyl groups at position 5 of the thiazole ring has been shown to result in antibacterial activity.[10]
-
Clubbed Heterocycles: Thiazoles clubbed with other heterocyclic rings like pyrazoline often show enhanced antimicrobial properties. For example, a heterogenous substitution on the 2-pyrazoline ring was more favorable for overall antimicrobial activity.[10] Substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal and antituberculosis activities.[10]
-
Thienyl-substituted thiazoles: 2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moieties exhibited enhanced antimicrobial activity with MIC values ranging from 6.25 to 12.5 µg/mL.[1]
-
Thiazole-hydrazone Moiety: The presence of two thiazole moieties linked through a hydrazone group has been associated with increased antibacterial and antifungal activity.[1]
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus, A. flavus, Penicillium marneffei, Trichophyton mentagrophytes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 µg/mL | [1] |
| Thiazole derivative with two thiazole moieties | Aspergillus fumigatus | 0.03 µg/mL | [1] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Pseudomonas aeruginosa ATCC 29853 | 15.625–31.25 µg/mL | [10] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae RCMB 010010, Staphylococcus epidermidis RCMB 010024 | 0.03–7.81 µg/mL | [10] |
| Thiazole-coumarin-pyrazole hybrid | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Varies by compound | |
| 2-Substituted aminothiazoles | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae | Comparable to ampicillin | [11] |
| 2-Substituted aminothiazoles | Candida albicans, Aspergillus niger | Comparable to miconazole nitrate | [11] |
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to quantify antimicrobial activity. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The thiazole derivative is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Some thiazole derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes. For instance, certain 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an enzyme crucial for fatty acid biosynthesis.[1]
Caption: Inhibition of ecKAS III by thiazole derivatives.
Anti-inflammatory Activity of Substituted Thiazoles
Thiazole-containing compounds have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13][14][15]
The anti-inflammatory potential of thiazoles is closely linked to their substitution patterns.
-
2-Methane sulfonamido substituted arylthiazoles: These derivatives have shown good anti-inflammatory activity, comparable to standard drugs like rofecoxib and indomethacin, and were non-ulcerogenic at tested doses.[13]
-
4-Benzyl-1,3-thiazole derivatives: In this series, a carbalkoxy amino group at the second position and a para-substituted phenyl carbonyl group at the fifth position of the thiazole scaffold were found to contribute to anti-inflammatory activity.[15]
-
Nitro-substituted thiazoles: Certain nitro-substituted thiazole derivatives have exhibited better anti-inflammatory activity compared to the standard drug nimesulide.[14]
-
Thiazole-dihydropyrazole hybrids: A series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their anti-inflammatory activities, with some compounds showing more potent activity than indomethacin and dexamethasone in inhibiting nitric oxide (NO) release.[12]
| Compound Class | Assay | Activity | Reference |
| 2-Methane sulfonamido substituted arylthiazoles | Carrageenan-induced rat paw edema | Comparable to rofecoxib and indomethacin | [13] |
| 4-Benzyl-1,3-thiazole derivatives | Carrageenan-induced rat paw edema | Varies by compound, some with significant activity | [15] |
| Nitro-substituted thiazole derivatives | Carrageenan and formalin-induced rat paw edema | Better than nimesulide | [14] |
| Thiazole-dihydropyrazole hybrids | Inhibition of NO release in LPS-induced RAW264.7 cells | More potent than indomethacin and dexamethasone | [12] |
| 1,3-Thiazole derivatives | Inhibition of LPS-induced TNFα | IC50 of 8 µM for compound 7 | [16] |
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[14][15]
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test groups receive different doses of the synthesized thiazole derivatives, the standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are often induced by lipopolysaccharide (LPS) in macrophages.[12][16]
Caption: Inhibition of pro-inflammatory signaling by thiazoles.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Substituted Aryl Thiazoles With Antioxidant Potential as Gastro-sparing Anti-inflammatory A… [ouci.dntb.gov.ua]
- 14. wjpmr.com [wjpmr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Benchmarking the sensory threshold of 2-Acetyl-4,5-dimethylthiazole against other flavor compounds
A Comparative Guide for Researchers and Flavor Scientists
Comparative Sensory Thresholds of Selected Flavor Compounds
The potency of a flavor compound is inversely related to its sensory threshold; a lower threshold indicates a more potent aroma. The following table summarizes the odor detection thresholds of various flavor compounds in water, providing a quantitative basis for comparison. It is important to note that sensory thresholds can be significantly influenced by the medium in which they are measured (e.g., water, oil, ethanol solution).[1][2]
| Compound Class | Compound Name | Odor/Flavor Descriptor | Odor Detection Threshold in Water (ppb) |
| Thiazoles | 2-Acetylthiazole | Nutty, Popcorn, Roasted Peanut, Hazelnut[3][4] | 1[5] |
| 2,4,5-Trimethyloxazole | Nutty, Sweet, Green[6][7] | 5[6][7] | |
| Pyrazines | 2-Ethyl-3,5-dimethylpyrazine | Cocoa, Chocolate, Nutty, Burnt Almond | 1[8] |
| 2-Isopropyl-3-methoxypyrazine | Earthy, Pea-like | 0.002 | |
| 2,3,5-Trimethylpyrazine | Roasted Nuts, Baked Potato, Cocoa[8] | 400[8] | |
| 2,5-Dimethylpyrazine | Caramel, Nutty, Roasted | 35,000 | |
| Aldehydes | Decanal | Strong, Sweet, Orange Peel[7] | 0.1[7] |
| Octanal | Fatty-fruity, Sweet, Citrus-orange[7] | 0.7[7] | |
| Hexanal | Fatty-green, Grassy, Unripe Fruit[7] | 4.5[7] | |
| Acetaldehyde | Pungent, Fruity, Green[1] | 8.7[7] | |
| Esters | Ethyl Butyrate | Ethereal, Fruity, Buttery[9] | 1[9] |
| Ethyl Hexanoate | Strong, Fruity, Winey, Apple, Banana[9] | 1[9] | |
| Ethyl Propionate | Strong, Ethereal, Fruity, Rum-like[9] | 10[9] | |
| Ethyl Acetate | Ethereal, Sharp, Wine-brandy like[9] | 5000[9] |
Note on 2-Acetyl-4,5-dimethylthiazole: While a specific sensory threshold is not documented, its isomer, 5-Acetyl-2,4-dimethylthiazole , is described as having nutty, roasted, and meaty aroma notes.[10]
Experimental Protocols for Sensory Threshold Determination
The determination of sensory thresholds is conducted using standardized methods to ensure accuracy and reproducibility. The American Society for Testing and Materials (ASTM) standard E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted methodology.[11]
ASTM E679-19: Three-Alternative Forced-Choice (3-AFC) Method
This method involves presenting a panelist with three samples, two of which are blanks (the medium without the added flavor compound) and one of which contains the flavor compound at a specific concentration. The panelist's task is to identify the "odd" sample. The concentration of the flavor compound is gradually increased in subsequent sets of samples until the panelist can reliably detect it.
Detailed Protocol:
-
Panelist Selection and Training:
-
Select a panel of at least 10-15 individuals.
-
Screen panelists for their ability to detect the specific flavor compound and for any sensory impairments.
-
Train panelists on the 3-AFC procedure and familiarize them with the aroma characteristics of the target compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the flavor compound in a suitable solvent.
-
Create a series of dilutions in the desired medium (e.g., purified, odor-free water) with concentrations in an ascending geometric progression (e.g., increasing by a factor of two or three). The range of concentrations should span from well below the expected threshold to clearly detectable.
-
For each concentration level, prepare a set of three samples: two blanks and one spiked sample.
-
-
Sensory Evaluation Procedure:
-
Present the three samples (two blanks, one spiked) to the panelist in a randomized order. The samples should be coded with three-digit random numbers.
-
Instruct the panelist to sniff (for odor) or taste each sample and identify the one that is different from the other two.
-
Even if the panelist is uncertain, they must make a choice (forced-choice).
-
Provide panelists with a rest period between sample sets to prevent sensory fatigue.
-
-
Data Analysis:
-
Record whether the panelist correctly identified the spiked sample for each concentration level.
-
The individual threshold is typically defined as the geometric mean of the last concentration at which the panelist did not correctly identify the sample and the first concentration at which they did, and continued to do so for all higher concentrations.
-
The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.
-
The Molecular Basis of Odor Perception: A Signaling Cascade
The detection of volatile flavor compounds is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific receptor triggers a sophisticated intracellular signaling cascade, converting a chemical signal into an electrical one that is transmitted to the brain.
This process begins when an odorant molecule, such as a thiazole or pyrazine, binds to an OR. This binding event induces a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). The activated G-protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positively charged ions (Na+ and Ca2+) into the neuron. The resulting depolarization of the cell membrane generates an action potential, the nerve impulse that travels to the olfactory bulb in the brain for processing and perception of the specific aroma.
References
- 1. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 2. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. researchgate.net [researchgate.net]
- 5. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 6. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]
- 7. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]
- 11. arxiv.org [arxiv.org]
Comparative study of the thermal stability of different thiazole-based flavoring agents
A Comparative Analysis of the Thermal Stability of Thiazole-Based Flavoring Agents
Thiazoles are a critical class of heterocyclic compounds that contribute significantly to the flavor profiles of a wide variety of foods, often imparting desirable roasted, nutty, meaty, and green notes. The formation of many of these flavoring agents is intrinsically linked to thermal processes such as the Maillard reaction and the degradation of thiamine during cooking. Consequently, the thermal stability of these compounds is of paramount importance to food scientists and flavor chemists, as it dictates their survival and transformation during food processing and storage, ultimately impacting the final sensory experience. This guide provides a comparative overview of the thermal stability of different thiazole-based flavoring agents, supported by available data and detailed experimental protocols for their analysis.
Comparative Data on Thiazole-Based Flavoring Agents
| Compound Name | Structure | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Key Flavor Descriptors | Onset of Thermal Decomposition (TGA) |
| 2-Acetylthiazole | C₅H₅NOS | 89-91 (at 12 mmHg) | 78 | Nutty, cereal, popcorn, roasted | No data available | |
| 2,4,5-Trimethylthiazole | C₆H₉NS | 166-167 (at 717 mmHg) | 56 | Nutty, cocoa, vegetable, coffee | No data available | |
| 2-Isobutylthiazole | C₇H₁₁NS | 180 | 58 | Green, tomato, vegetable | No data available | |
| 4-Methyl-5-vinylthiazole | C₆H₇NS | No data available | No data available | Nutty, coffee, hazelnut | No data available | |
| Benzothiazole | C₇H₅NS | 227-228 | >110 | Meaty, sulfurous | ~195°C (for a derivative, N-cyclohexyl-2-benzothiazole sulfenamide)[1] | |
| 4-Methyl-5-(β-hydroxyethyl)thiazole (Sulfurol) | C₆H₉NOS | 259.88 (estimated) | >93 | Meaty, roasted | No data available |
Note: The onset of thermal decomposition for N-cyclohexyl-2-benzothiazole sulfenamide is provided as an indicator for the benzothiazole class, as direct data for the parent compound was not found.
Experimental Protocols for Thermal Stability Analysis
To rigorously assess the thermal stability of flavoring agents, a combination of thermoanalytical and chromatographic techniques is employed. These methods provide quantitative data on decomposition temperatures, weight loss, and the nature of degradation products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a compound.
Methodology:
-
Sample Preparation: A small, representative sample of the thiazole compound (typically 2-10 mg) is accurately weighed into an inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, usually a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature beyond the expected decomposition range (e.g., 600°C).
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify distinct decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition, providing information on the energy changes associated with these processes.
Methodology:
-
Sample Preparation: A small amount of the thiazole compound (typically 2-10 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas like nitrogen.
-
A temperature program is defined, similar to TGA, with a controlled heating rate (e.g., 10°C/min) over the desired temperature range.
-
-
Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The peak temperature and enthalpy of decomposition provide quantitative measures of thermal stability.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a powerful technique for identifying the volatile and semi-volatile compounds that are formed during the thermal degradation of flavoring agents.
Methodology:
-
Sample Preparation: A known amount of the thiazole flavoring agent is placed in a sealed headspace vial.
-
Thermal Treatment: The vial is heated in a headspace autosampler at a specific temperature for a defined period to simulate processing conditions and allow volatile degradation products to accumulate in the headspace (the gas phase above the sample).
-
Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.
-
Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification by comparing it to a spectral library.
-
Data Analysis: The identity and relative abundance of the degradation products are determined, providing insights into the degradation pathways.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability study of a thiazole-based flavoring agent.
Caption: Experimental workflow for the comparative thermal stability analysis of thiazole flavoring agents.
Conclusion
The thermal stability of thiazole-based flavoring agents is a complex property influenced by their specific chemical structure. While a comprehensive database of comparative thermal stability data is yet to be established, the analytical techniques of TGA, DSC, and HS-GC-MS provide a robust framework for such investigations. Understanding the decomposition temperatures and the nature of the degradation products is crucial for optimizing food processing conditions, ensuring flavor consistency, and developing novel flavor systems. Further research focusing on the systematic thermal analysis of a broader range of commercially important thiazole derivatives will be invaluable to the flavor and food industry.
References
Safety Operating Guide
Proper Disposal of 2-Acetyl-4,5-dimethylthiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2-Acetyl-4,5-dimethylthiazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a combustible liquid commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Key Physical and Chemical Properties
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Odor | Nutty, meaty, roasted, and slightly sulfurous[3][4] |
| Boiling Point | 228-230 °C[3] |
| Density | 1.15 g/mL at 25 °C[3] |
| Flash Point | Approximately 100.3 °C (Combustible Liquid)[2] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. |
Experimental Protocol: Disposal of this compound
This protocol outlines the procedural steps for the safe disposal of waste this compound and associated contaminated materials.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
PPE : Always wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation : Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources : Ensure there are no open flames, hot surfaces, or other potential ignition sources in the vicinity during handling, as this is a combustible liquid.
II. Waste Collection and Segregation
-
Waste Container :
-
Use a designated, leak-proof, and chemically compatible waste container. A glass bottle with a secure screw cap is recommended.
-
Ensure the container is clearly labeled "Hazardous Waste."
-
-
Labeling :
-
Attach a completed hazardous waste tag to the container.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The concentration (if in solution).
-
The primary hazard(s): "Combustible," "Irritant."
-
The date accumulation started.
-
-
-
Segregation :
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals.
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates), strong acids, and strong bases.
-
III. Decontamination of Labware
-
Initial Rinse :
-
Secondary Cleaning :
-
After the solvent rinse, wash the glassware with soap and warm water.
-
Perform a final rinse with deionized water.
-
Allow the glassware to air dry. Do not use paper towels to dry, to avoid contamination.[8]
-
IV. Management of Contaminated Solid Waste
-
Collection : Place any solid waste contaminated with this compound (e.g., pipette tips, absorbent pads from spill cleanup) into a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
Labeling : Label the container as "Solid Hazardous Waste" with the chemical name.
V. Storage and Disposal
-
Storage :
-
Disposal Request :
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not pour this compound down the drain.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5-Acetyl-2,4-dimethylthiazole | 38205-60-6 [chemicalbook.com]
- 4. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pipette.com [pipette.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling 2-Acetyl-4,5-dimethylthiazole
This guide provides critical safety, handling, and disposal information for 2-Acetyl-4,5-dimethylthiazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle this chemical with appropriate protective measures to avoid exposure.[1]
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | To protect against splashes and severe eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or protective clothing. | To prevent skin contact, which can be toxic and cause severe burns.[2][3] |
| Respiratory Protection | Required when vapors are generated or if ventilation is inadequate. A full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator should be used. | The substance can be harmful if inhaled and is irritating to the respiratory tract.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[3]
Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage before use.[3]
Handling the Chemical:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Handle the compound in a manner that minimizes the generation of vapors or mists.[4]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]
-
Container Management: Keep the container tightly closed when not in use.[3]
After Handling:
-
Decontamination: Clean reusable PPE before storage.[3]
-
Clothing: Remove contaminated clothing and wash it before reuse. Contaminated work clothing should not be allowed out of the workplace.[3]
Disposal Plan: Step-by-Step Procedure
Waste Collection:
-
Container: Collect waste material in a suitable, closed, and properly labeled hazardous waste container.[4]
-
Compatibility: Do not mix with incompatible waste streams.
Spill Management:
-
Evacuate: In case of a spill, evacuate the area.[3]
-
Protect: Wear appropriate PPE, including respiratory protection.[3]
-
Contain: Contain the spill using an inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[5][6]
-
Collect: Shovel the absorbed material into a hazardous waste container.[4]
-
Prevent Entry: Prevent the spill from entering drains or waterways.[5][6]
Final Disposal:
-
Regulations: Dispose of the waste container in accordance with local, regional, national, and international regulations.[5]
-
Professional Disposal: Hand over to a licensed disposal company.
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
